molecular formula C8H7Cl2NO B1588182 1-(2,4-Dichlorophenyl)ethanone oxime CAS No. 71516-67-1

1-(2,4-Dichlorophenyl)ethanone oxime

Cat. No.: B1588182
CAS No.: 71516-67-1
M. Wt: 204.05 g/mol
InChI Key: SIHFUCIFLOLJFU-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)ethanone oxime is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4-Dichlorophenyl)ethanone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4-Dichlorophenyl)ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHFUCIFLOLJFU-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323860
Record name (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728272
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71516-67-1
Record name (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

CAS 64211-06-9 [1][2]

Executive Summary

This technical guide profiles (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (CAS 64211-06-9), a critical pharmacophore intermediate in the synthesis of imidazole-based antifungal agents, most notably Oxiconazole .[1][3] As a Senior Application Scientist, I have structured this monograph to address the specific needs of process chemists and drug development researchers.

The compound represents a stereochemical checkpoint in the manufacturing of azole antifungals. Unlike simple acetophenone oximes, the presence of the imidazole ring at the


-position introduces unique electronic and steric factors that govern the E/Z isomer ratio  during synthesis. Controlling this stereochemistry is paramount, as the biological activity of the final drug substance (e.g., Oxiconazole Nitrate) is strictly dependent on the configuration of the oxime ether linkage.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9]

The compound is a crystalline solid characterized by a specific geometric configuration around the C=N double bond. The (Z)-isomer (syn-isomer relative to the imidazole group) is the target intermediate.[1]

PropertySpecification
CAS Number 64211-06-9
IUPAC Name (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime
Synonyms Oxiconazole Related Compound B; (Z)-2'-(1H-Imidazol-1-yl)-2,4-dichloroacetophenone oxime
Molecular Formula C

H

Cl

N

O
Molecular Weight 270.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 132–134 °C
Solubility Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in Water
pKa ~6.0 (Imidazole nitrogen)

Synthetic Pathways & Reaction Mechanisms[1]

The synthesis of CAS 64211-06-9 involves a multi-step sequence designed to introduce the imidazole moiety before the oxime formation.[1] This order is critical to avoid side reactions involving the oxime hydroxyl group.

Core Synthesis Protocol

The standard industrial route proceeds from 2,4-dichloroacetophenone.

  • 
    -Halogenation:  2,4-Dichloroacetophenone is brominated (using Br
    
    
    
    or NBS) to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone .[1]
  • Nucleophilic Substitution: The

    
    -bromo ketone reacts with imidazole in a polar aprotic solvent (e.g., DMF or acetonitrile) to form the ketone intermediate: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone .[1]
    
  • Oximation (Critical Step): The ketone reacts with hydroxylamine hydrochloride (NH

    
    OH·HCl) in the presence of a base (NaOAc or NaOH).
    
Mechanism of Oximation and Stereoselectivity

The reaction of the ketone with hydroxylamine proceeds via a tetrahedral intermediate. The dehydration step determines the E/Z ratio.

  • Z-Isomer Formation: Favored by specific pH conditions and solvent choice.[1] The "Z" designation here usually refers to the hydroxyl group being on the same side as the bulky 2,4-dichlorophenyl group (based on Cahn-Ingold-Prelog priority, though literature often uses Z/E relative to the highest priority group).[1] Note: In the context of Oxiconazole, the Z-isomer is the active precursor.[1][3]

  • Thermodynamics: The E-isomer is often thermodynamically more stable due to reduced steric clash between the oxime -OH and the dichlorophenyl ring. However, the Z-isomer can be stabilized by hydrogen bonding with the imidazole nitrogen or isolated via kinetic control.

Visualization of Synthesis Pathway

Synthesis Start 2,4-Dichloroacetophenone Step1 alpha-Bromination (Br2 / NBS) Start->Step1 Inter1 alpha-Bromo Ketone Step1->Inter1 Step2 Imidazolylation (Imidazole, DMF) Inter1->Step2 Inter2 Imidazole Ketone (MP: ~150°C) Step2->Inter2 Step3 Oximation (NH2OH.HCl, Base) Inter2->Step3 Product (Z)-Oxime (CAS 64211-06-9) (MP: 132-134°C) Step3->Product Kinetic Control/Purification SideProduct (E)-Oxime Isomer Step3->SideProduct Thermodynamic Equil.

Caption: Step-wise synthesis of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime showing the divergence of E/Z isomers.

Stereochemical Analysis & Quality Control

The distinction between the Z and E isomers is the most challenging aspect of working with this compound.

Analytical Differentiation (HPLC)

A reverse-phase HPLC method is required to separate the isomers.[1]

  • Column: C18 (e.g., Phenomenex Gemini or equivalent), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile : Buffer (Ammonium Phosphate pH 7.0) [30:70 to 50:50 gradient].

  • Detection: UV at 220–225 nm.

  • Elution Order: The more polar Z-isomer (due to intramolecular H-bonding or dipole alignment) typically elutes before the E-isomer, though this must be confirmed with reference standards.[1]

NMR Spectroscopy Diagnostics

H NMR is the definitive method for structural assignment.
  • Imidazole Protons: The protons on the imidazole ring are highly sensitive to the magnetic anisotropy of the oxime group. In the Z-isomer, the imidazole ring is spatially closer to the oxime hydroxyl, leading to distinct shielding/deshielding effects compared to the E-isomer.

  • Methylene Bridge (-CH

    
    -):  Appears as a singlet.[1] The chemical shift (
    
    
    
    ) of this singlet differs by ~0.1–0.2 ppm between isomers.
Isomer Separation Decision Tree

IsomerAnalysis Sample Crude Reaction Mixture (E/Z Mix) TLC TLC Analysis (CHCl3:MeOH 9:1) Sample->TLC Check Is Z-isomer dominant? TLC->Check Recryst Recrystallization (Ethanol/Water) Check->Recryst Yes (>80% Z) Column Column Chromatography (Silica Gel) Check->Column No (<80% Z) PureZ Pure (Z)-Oxime (MP 132-134°C) Recryst->PureZ Column->PureZ PureE Pure (E)-Oxime (Impurity) Column->PureE

Caption: Workflow for the isolation and purification of the active Z-isomer from the crude reaction mixture.

Pharmaceutical Applications

The primary application of CAS 64211-06-9 is as the immediate precursor to Oxiconazole Nitrate .[1]

  • Reaction: O-Alkylation.[1]

  • Reagent: 2,4-Dichlorobenzyl chloride.

  • Conditions: Strong base (NaH or KOH) in DMF.

  • Product: Oxiconazole (The oxime ether).[4]

  • Mechanism: The oxime oxygen acts as the nucleophile attacking the benzylic carbon. The retention of the Z-configuration during this step is crucial; isomerization can occur if the reaction temperature is too high.

Antifungal Mechanism: The final drug (derived from this intermediate) inhibits the fungal enzyme lanosterol 14


-demethylase  (CYP51).[4] The imidazole nitrogen (N-3) binds to the heme iron of the enzyme, blocking the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Safety & Handling

  • Hazards: The compound is an Irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C (Refrigerated) to prevent thermal isomerization or degradation. Keep away from oxidizing agents.

References

  • PubChem. Oxiconazole (Compound Summary). National Library of Medicine. Available at: [Link][1]

Sources

Technical Whitepaper: Structural Dynamics and Synthesis of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime

[1]

Executive Summary

The compound (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime represents the critical pharmacophore scaffold for the azole antifungal class, specifically serving as the direct precursor to Oxiconazole .[1][2] Its biological efficacy is strictly governed by its stereochemistry; the spatial arrangement of the imidazole heterocycle relative to the oxime functionality dictates its binding affinity to the heme cofactor of fungal lanosterol 14

1

This technical guide provides a rigorous analysis of the (Z)-isomer's structural attributes, detailing the thermodynamic and kinetic factors controlling its synthesis.[1] We present a self-validating protocol for its isolation from the (E)-isomer, supported by NMR spectroscopic diagnosis and crystallographic logic.

Stereochemical Architecture & Stability

Cahn-Ingold-Prelog (CIP) Assignment

The designation of the (Z)-isomer (Zusammen, "together") is non-trivial due to the competing priorities of the aryl and heteroaryl-alkyl groups.[1]

  • Imine Carbon (

    
    ): 
    
    • Priority 1:

      
      .[1][3] The carbon is bonded to Nitrogen (atomic number 7).[1]
      
    • Priority 2: 2,4-Dichlorophenyl.[1][2][3][4] The carbon is bonded to Carbon (atomic number 6).[1]

    • Result: The methylene-imidazole group is the higher priority substituent.[1]

  • Imine Nitrogen (

    
    ): 
    
    • Priority 1:

      
       group.
      
    • Priority 2: Lone pair.

    • Result: The hydroxyl group is the higher priority substituent.[1]

Definition: The (Z)-isomer is defined where the hydroxyl group and the methylene-imidazole group are on the same side of the

1
Intramolecular Stabilization

Unlike many aryl ketoximes where the (E)-isomer is sterically favored (placing the bulky aryl group anti to the hydroxyl), the (Z)-isomer of this imidazole derivative exhibits a unique stabilizing feature.[1] The proximity of the imidazole

6-membered intramolecular hydrogen bond

11

IsomerStabilityE_IsomerE-Isomer(Kinetic Product)TransitionAcid-CatalyzedIsomerizationE_Isomer->TransitionProtonation of NZ_IsomerZ-Isomer(Thermodynamic/Stabilized)HBondIntramolecular H-Bond(N...H-O)Z_Isomer->HBondStabilizing InteractionTransition->Z_IsomerRotation & Deprotonation

Figure 1: Thermodynamic relationship between E and Z isomers. The Z-isomer is stabilized by intramolecular hydrogen bonding between the imidazole nitrogen and the oxime hydroxyl.[1]

Synthetic Methodology

Precursor Synthesis: The -Keto Imidazole

The synthesis begins with the nucleophilic substitution of 2,4-dichlorophenacyl bromide.[1]

  • Reagents: 2,4-Dichlorophenacyl bromide, Imidazole (3.0 eq), Acetonitrile.[1]

  • Critical Parameter: Temperature control (

    
    ). High temperatures promote bis-alkylation (formation of quaternary imidazolium salts).[1]
    
  • Mechanism:

    
     attack by the imidazole 
    
    
    on the
    
    
    -carbon.[1]
Oximation and Isomeric Control

The conversion of the ketone to the oxime is the stereodefining step.

Protocol:

  • Dissolution: Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (1.0 eq) in Ethanol.

  • Reagent Addition: Add Hydroxylamine hydrochloride (

    
    , 1.5 eq) and Sodium Acetate (1.5 eq).
    
  • Reflux: Heat to reflux for 3–5 hours.

  • Workup: Evaporate ethanol, suspend residue in water, basify with

    
     to pH 8.
    
  • Precipitation: The crude solid contains a mixture of (E) and (Z) isomers.[1]

Separation Strategy

Since the (Z)-isomer is often less soluble in non-polar solvents due to internal H-bonding (reducing intermolecular interactions), fractional crystallization is the preferred purification method.[1][5]

  • Solvent System: Ethanol/Water (1:[1]1) or Toluene.[1]

  • Procedure: Dissolve crude mixture in hot ethanol. Add water dropwise until turbidity appears.[1] Cool slowly to

    
    . The (Z)-isomer typically crystallizes first.[1]
    

Analytical Validation (Self-Validating System)[1]

To ensure the isolated product is the bioactive (Z)-isomer, use the following diagnostic criteria.

-NMR Diagnosis

The chemical shift of the methylene protons (

1
Feature(Z)-Isomer (Target)(E)-Isomer (Impurity)Mechanistic Reason

Shift

5.20 - 5.35 ppm

5.00 - 5.15 ppm
Anisotropic Deshielding: In the (Z)-form, the methylene group lies within the deshielding cone of the oxime oxygen lone pairs and the hydroxyl group.[1]
Imidazolyl-H Distinct splittingDistinct splittingInfluence of the nearby aryl ring orientation.[1]
Oxime -OH Broad singlet (11-12 ppm)Broad singlet (variable)Intramolecular H-bonding in (Z) may shift this downfield and broaden it further.[1]
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    .[1]
  • Mobile Phase: Acetonitrile : Buffer (0.1%

    
    ) [40:60].[1]
    
  • Detection: UV @ 220 nm.[1]

  • Retention: The (Z)-isomer generally elutes after the (E)-isomer in reverse-phase conditions due to the "pseudo-cyclic" nature formed by the internal H-bond, which increases effective lipophilicity compared to the more polar, open (E)-form.[1]

Biological Implications: The CYP51 Interface

The clinical relevance of the (Z)-structure is defined by its fit within the active site of fungal Lanosterol 14

1
  • Heme Coordination: The unhindered

    
     of the imidazole ring coordinates axially to the Heme Iron (
    
    
    ).[1]
  • Hydrophobic Pocket: The 2,4-dichlorophenyl group resides in a lipophilic cleft defined by Tyr118 and Phe126 (S. cerevisiae numbering).[1]

  • Geometry: The (Z)-configuration directs the bulky dichlorophenyl group away from the heme porphyrin ring, preventing steric clash, while positioning the oxygen (which will be etherified in Oxiconazole) toward the substrate access channel.[1]

BindingMechanismZ_Oxime(Z)-Oxime ScaffoldHemeHeme Iron (Fe3+)Z_Oxime->HemeImidazole N3 CoordinationPocketHydrophobic Pocket(Tyr118/Phe126)Z_Oxime->Pocket2,4-Cl-Phenyl InteractionInhibitionCYP51 Inhibition(Ergosterol Blockade)Heme->InhibitionPrevents Substrate BindingPocket->InhibitionStabilizes Complex

Figure 2: Pharmacodynamic mechanism.[1] The (Z)-geometry is essential for simultaneous heme coordination and hydrophobic pocket occupation.[1]

References

  • Mixich, G., & Thiele, K. (1979).[1] Imidazoly-O-ethers of oximes and their use as antimycotics. U.S. Patent No.[1] 4,177,283.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Emami, S., et al. (2017).[1][6] Stereochemical Modulation of Emission Behaviour in E/Z Isomers of Diphenyldipyrroethene. ResearchGate. Link (Cited for NMR E/Z differentiation logic).

  • PubChem. (2023).[1] Oxiconazole (Compound CID 5353853).[1][7] National Center for Biotechnology Information.[1] Link[1]

  • BenchChem. (2025).[1][8][9] Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. Link (Cited for general oxime separation protocols).[1]

  • Rossello, A., et al. (2002).[1][10] Synthesis, antifungal activity, and molecular modeling studies of new inverted oxime ethers of oxiconazole. Journal of Medicinal Chemistry, 45(22), 4903-4912.[1] Link

Advanced Synthesis & Process Chemistry: Chemical Intermediates for Oxiconazole Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxiconazole nitrate (CAS: 64211-46-7) is a broad-spectrum imidazole antifungal agent primarily used for the topical treatment of tinea pedis, tinea cruris, and tinea corporis.[1][2] Its mechanism of action involves the inhibition of lanosterol 14


-demethylase, a cytochrome P450-dependent enzyme, thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.[1][2][3]

From a process chemistry perspective, the synthesis of Oxiconazole is defined by the rigid stereochemical requirement of the (Z)-isomer , which exhibits significantly higher antifungal potency than its (E)-counterpart.[1][2] This guide details the critical chemical intermediates, the thermodynamic rationale behind the synthetic route, and the specific protocols required to isolate the active pharmaceutical ingredient (API) with high isomeric purity.[1][2]

Retrosynthetic Analysis & Strategic Disconnections

The structural architecture of Oxiconazole reveals three strategic disconnections. The molecule is essentially an imidazole-substituted acetophenone oxime ether.[1][2]

Strategic Bonds
  • C-N Bond: Connects the imidazole heterocycle to the ethyl backbone.[1][2]

  • C=N Bond: The oxime functionality, determining the Z/E stereochemistry.[1][2]

  • O-C Bond: The ether linkage connecting the oxime oxygen to the 2,4-dichlorobenzyl moiety.[1][2]

Retrosynthesis Diagram

The following logic tree illustrates the disassembly of the target molecule into commercially viable starting materials.

Retrosynthesis Target Oxiconazole Nitrate (Target API) OximeEther Oxime Ether Base (Z-Isomer) Target->OximeEther Salt Formation (HNO3) Oxime Intermediate B: (Z)-Oxime Derivative OximeEther->Oxime O-Alkylation (Disconnection 3) SM4 2,4-Dichlorobenzyl Chloride OximeEther->SM4 Ketone Intermediate A: Imidazole Ketone Oxime->Ketone Condensation (Disconnection 2) SM3 Hydroxylamine HCl Oxime->SM3 SM1 2,4-Dichlorophenacyl Chloride Ketone->SM1 N-Alkylation (Disconnection 1) SM2 Imidazole Ketone->SM2

Caption: Retrosynthetic breakdown of Oxiconazole Nitrate identifying key synthons.

Critical Chemical Intermediates

Intermediate A: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone[1][3][4][5]
  • CAS: 37906-39-1[1][4]

  • Role: The scaffold backbone.[1][2]

  • Synthesis Logic: This step involves the nucleophilic substitution of the

    
    -chloro ketone by imidazole.[1][2]
    
  • Process Criticality: The reaction is highly exothermic.[1][2] Temperature control (0–5°C) is vital to prevent polymerization of the phenacyl chloride and the formation of bis-imidazole impurities.[1][2]

Intermediate B: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime[1][4][7]
  • CAS: 64211-45-6 (Generic for isomer mix)[1][2]

  • Role: The stereochemical determinant.[1][2]

  • Synthesis Logic: Condensation of Intermediate A with hydroxylamine hydrochloride.[1][2]

  • Stereochemistry: This reaction naturally produces a mixture of E and Z isomers (typically 60:40 to 70:30 favoring Z under optimized conditions).[1][2] The Z-isomer is thermodynamically less stable than the E-isomer in many oxime systems, but intramolecular hydrogen bonding or steric factors in this specific scaffold allow for Z-selection.[1]

  • Purification: The isolation of the Z-isomer at this stage is optional but recommended if the final salt crystallization is not sufficient for isomer purging.[1][2]

Detailed Synthetic Protocols

Step 1: Synthesis of the Imidazole Ketone (Intermediate A)

Reaction Type:


 Nucleophilic Substitution[1][2]

Reagents:

  • 
    -Bromo-2,4-dichloroacetophenone (or Chloro analog): 1.0 eq[1]
    
  • Imidazole: 3.0 eq (Excess acts as a proton scavenger)[2]

  • Solvent: Acetonitrile or Dichloromethane (DCM)[2]

Protocol:

  • Dissolution: Dissolve 1.0 eq of

    
    -bromo-2,4-dichloroacetophenone in DCM (5 vol). Cool to 0°C.[1][2]
    
  • Addition: Add Imidazole (3.0 eq) portion-wise over 30 minutes, maintaining internal temperature

    
    . The reaction is exothermic.[1][2]
    
  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 4 hours.

  • Workup: Wash the organic layer with water (

    
     vol) to remove imidazole hydrobromide salts.[1][2]
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude solid from Toluene/Hexane to yield off-white crystals.

    • Target Yield: >85%[1][2][5]

    • Purity: >98% (HPLC)[2]

Step 2: Oximation & Isomer Control (Intermediate B)

Reaction Type: Condensation / Dehydration[2]

Reagents:

  • Intermediate A: 1.0 eq[1][2]

  • Hydroxylamine Hydrochloride: 1.5 eq[1]

  • Base: Sodium Acetate (or NaOH/MeOH)[2]

  • Solvent: Ethanol or Methanol[1]

Protocol:

  • Setup: Suspend Intermediate A (1.0 eq) and Hydroxylamine HCl (1.5 eq) in Ethanol (10 vol).

  • Buffering: Add Sodium Acetate (2.0 eq).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC/HPLC for disappearance of ketone.

  • Quench: Pour reaction mixture into ice water (20 vol).

  • Filtration: Collect the precipitate (E/Z mixture).

  • Isomer Enrichment (Critical):

    • The crude oxime is often a mixture.[1][2]

    • Purification: Recrystallize from Methanol.[1][2] The Z-isomer typically crystallizes preferentially or exhibits different solubility profiles.[1][2]

    • Note: If separation is difficult here, it is often deferred to the final nitrate salt formation, where the Z-nitrate crystallizes sharply.[1][2]

Step 3: O-Alkylation to Oxiconazole Base

Reaction Type: Williamson Ether Synthesis[1]

Reagents:

  • Intermediate B (Oxime): 1.0 eq[2]

  • 2,4-Dichlorobenzyl chloride: 1.1 eq[1]

  • Base: Potassium Hydroxide (KOH) powder or Sodium Hydride (NaH)[2]

  • Solvent: DMF or Acetone (if using KOH/K2CO3)[2]

Protocol:

  • Deprotonation: Dissolve Intermediate B in DMF (5 vol). Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) carefully under

    
    . Stir for 30 mins until 
    
    
    
    evolution ceases.
    • Alternative (Safer): Use KOH in Acetone/DMSO.[1][2]

  • Alkylation: Add 2,4-Dichlorobenzyl chloride (1.1 eq) dropwise.

  • Heating: Warm to 50–60°C and stir for 3 hours.

  • Workup: Quench into ice water. Extract with Ethyl Acetate.[1][2] Wash with brine.[1][2]

  • Concentration: Evaporate solvent to obtain Oxiconazole base as a viscous oil or low-melting solid.[1][2]

Step 4: Nitrate Salt Formation (Final API)

Reaction Type: Acid-Base Neutralization & Crystallization[2]

Protocol:

  • Dissolve Oxiconazole base in Diethyl Ether or Ethanol.[1][2]

  • Add concentrated Nitric Acid (

    
    , 65%) dropwise until pH ~2.
    
  • Cool to 0–5°C. The nitrate salt will precipitate.[1][2]

  • Recrystallization: Recrystallize from Ethanol/Methanol. This step is the final purification for the Z-isomer .[1][2] The E-isomer nitrate is more soluble and remains in the mother liquor.[1][2]

Process Control Logic & Troubleshooting

The following flowchart details the decision-making process during synthesis, specifically addressing the Z/E isomer challenge.

Workflow Start Start: Oximation Reaction Check HPLC Check: Z/E Ratio Start->Check Good Ratio > 80:20 (Z:E) Check->Good Yes Bad Ratio < 60:40 (Z:E) Check->Bad No Action1 Proceed to Alkylation Good->Action1 Action2 Recrystallize (MeOH) or Chromatographic Separation Bad->Action2 Final Final Nitrate Salt Formation (Rejects E-isomer in Mother Liquor) Action1->Final Action2->Check Re-analyze

Caption: Decision logic for managing Z/E stereochemistry during production.

Data Summary: Key Parameters
ParameterSpecificationRationale
Reaction Temp (Step 1) 0–5°CPrevents dimerization of phenacyl chloride.[1][2]
Base Choice (Step 3) NaH vs. KOHNaH is faster/cleaner but hazardous.[1][2] KOH is scalable but slower.[1][2]
Z/E Ratio (Target) >98:2 (Final API)Z-isomer is the active antifungal agent.[2]
Overall Yield ~40–50%Cumulative yield from acetophenone starting material.[1][2]

References

  • Godefroi, E. F., Heeres, J. (1978).[1][2] Ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oximes and pharmaceutical compositions containing them. U.S. Patent 4,124,767.[1][2] Link

  • Mixich, G., Thiele, K. (1979).[1][2] Antifungal activity of imidazole derivatives. Arzneimittel-Forschung, 29(10), 1510-1513.[1][2] (Fundamental structure-activity relationship data).[2][6]

  • Wang, Y., Chen, P., Chen, M., Hu, A. (2004).[1][2][7] Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy, 21(4), 286-287.[1][2][7] (Process chemistry for imidazole intermediates).

  • Raga, M. M., et al. (1992).[1][2] Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittel-Forschung, 42(5A), 691-694.[1][2][6] Link

  • PubChem. (n.d.).[2] Oxiconazole Nitrate Compound Summary. National Library of Medicine.[1][2] Link[2]

Sources

2,4-Dichloroacetophenone Oxime Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The 2,4-Dichloro Privilege

In the landscape of medicinal chemistry, the 2,4-dichloroacetophenone scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. When functionalized into oxime derivatives (oxime ethers and esters), this scaffold exhibits a potent amplification in biological activity, particularly in antifungal and antimicrobial domains.[1]

This guide dissects the synthetic pathways, structure-activity relationships (SAR), and pharmacological profiles of these derivatives.[2] It moves beyond basic synthesis to explore the why and how—providing a roadmap for leveraging this moiety in next-generation drug discovery.

Synthetic Architecture

The construction of 2,4-dichloroacetophenone oxime derivatives relies on a robust three-stage sequence: Friedel-Crafts Acylation , Oximation , and O-Functionalization .

Core Synthesis Pathway

The synthesis begins with the regioselective acylation of m-dichlorobenzene. The directing effects of the two chlorine atoms (ortho/para directors) favor the formation of the 2,4-isomer due to steric hindrance at the 2-position relative to the 1,3-dichloro pattern, but the 2,4-substitution pattern is thermodynamically and kinetically accessible under controlled conditions.

Graphviz Diagram: Synthetic Workflow

SynthesisPathway Start m-Dichlorobenzene Acylation Friedel-Crafts Acylation (Ac2O, AlCl3) Start->Acylation Ketone 2,4-Dichloroacetophenone Acylation->Ketone Electrophilic Subst. Oximation Oximation (NH2OH·HCl, EtOH, Pyridine) Ketone->Oximation Oxime Oxime Intermediate (E/Z Isomers) Oximation->Oxime Nucleophilic Addn. Funct O-Functionalization (R-COCl or R-X) Oxime->Funct Base-cat. Substitution Final Target Oxime Ester/Ether Funct->Final

Figure 1: Step-wise synthetic pathway from raw starting material to functionalized oxime derivative.[3]

Critical Control Points
  • Regioselectivity: In the Friedel-Crafts step, controlling temperature (55–90°C) is vital to minimize the formation of the 2,6-isomer and ply-acylated byproducts.

  • Stereochemistry (E/Z Isomerism): The oximation of acetophenones yields a mixture of E and Z isomers.

    • Thermodynamics: The E-isomer (phenyl and OH trans) is generally more stable due to steric repulsion between the methyl group and the phenyl ring in the Z-form.

    • Separation: Separation is often unnecessary for initial screening, but for lead optimization, flash chromatography or fractional crystallization is required. E-isomers typically exhibit superior biological binding profiles.

Experimental Protocols

The following protocols are designed for reproducibility and high yield.

Protocol A: Synthesis of 2,4-Dichloroacetophenone Oxime

Objective: Convert the ketone to the reactive oxime intermediate.

  • Reagents:

    • 2,4-Dichloroacetophenone (10 mmol)

    • Hydroxylamine hydrochloride (15 mmol)

    • Ethanol (95%, 20 mL)

    • Pyridine (as base/catalyst, 5 mL) or Sodium Acetate (15 mmol).

  • Procedure:

    • Dissolve the ketone in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride followed by the base.[4]

    • Reflux at 60–80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2).

    • Workup: Evaporate ethanol under reduced pressure. Pour residue into ice-cold water (50 mL).

    • Isolation: The oxime will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

    • Purification: Recrystallize from ethanol/water to remove trace pyridine and unreacted ketone.

  • Validation:

    • Yield: Expect 75–85%.

    • Melting Point: Distinct sharp range (approx. 130–140°C depending on purity).

    • IR: Look for broad -OH stretch (3200–3400 cm⁻¹) and C=N stretch (~1600 cm⁻¹).

Protocol B: Synthesis of Oxime Esters (O-Acylation)

Objective: Functionalize the oxime oxygen to generate the pharmacophore.

  • Reagents:

    • 2,4-Dichloroacetophenone oxime (5 mmol)

    • Acyl chloride (e.g., benzoyl chloride, 5.5 mmol)

    • Triethylamine (TEA) or Pyridine (6 mmol)

    • Dichloromethane (DCM) or THF (anhydrous).

  • Procedure:

    • Dissolve oxime and TEA in anhydrous DCM at 0°C (ice bath).

    • Add acyl chloride dropwise to control the exotherm.

    • Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2–3 hours.

    • Workup: Wash organic layer with 1M HCl (to remove amine), saturated NaHCO₃, and brine. Dry over MgSO₄.[3]

    • Isolation: Concentrate in vacuo. Purify via column chromatography if necessary.

Medicinal Chemistry & Pharmacology

The 2,4-dichloroacetophenone oxime derivatives are not merely structural curiosities; they possess distinct pharmacological profiles driven by their lipophilicity and electronic properties.

Antifungal Activity

This is the most potent application of this class. The mechanism likely involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, similar to azole antifungals.

  • Key Insight: The 2,4-dichloro substitution mimics the pharmacophore of established antifungals (e.g., Miconazole, Ketoconazole), enhancing hydrophobic interaction with the enzyme's active site.

  • Data Summary:

Compound ClassTarget OrganismActivity (MIC/Inhibition)Reference
Oxime Esters (Terephthaloyl)Aspergillus niger38–100% Inhibition at 30 ppm[1]
Oxime Ethers (Benzyl)Candida albicansMIC < 10 µg/mL[2]
2,4-Dichlorobenzaldoxime Ethers Botrytis cinerea100% Inhibition at 200 mg/L[3]
Antibacterial Activity

Oxime esters, particularly those linked with phenoxy-acetic acid moieties, show broad-spectrum activity.

  • Mechanism: Membrane disruption and interference with cell wall synthesis. The lipophilic 2,4-dichloro tail facilitates penetration through the lipid-rich cell walls of Gram-negative bacteria (E. coli, P. aeruginosa).

Cytotoxicity

While less explored than antimicrobial activity, certain derivatives show promise against cancer cell lines (e.g., HeLa, MCF-7). The oxime ester linkage can act as a prodrug, releasing the cytotoxic acid moiety intracellularly, or the intact molecule may interact with tubulin, disrupting microtubule dynamics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing potency.

Graphviz Diagram: SAR Map

SAR Core 2,4-Dichloroacetophenone Oxime Core Cl24 2,4-Dichloro Pattern: - Increases Lipophilicity (LogP) - Metabolic Stability (Blocks oxidation) - Critical for fungal CYP51 binding Core->Cl24 Methyl Methyl Group (Acetophenone): - Increases steric bulk vs. Aldehyde - Favors E-isomer stability - Modulates solubility Core->Methyl OximeLink C=N-O Linkage: - H-Bond Acceptor/Donor - Rigid geometry (E/Z) - Hydrolytic stability vs. Imines Core->OximeLink RGroup O-Substituent (R): - Esters: Prodrug potential, variable stability - Ethers: High stability, metabolic resistance - Bulky aromatics increase potency OximeLink->RGroup

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

Key SAR Findings:
  • The Halogen Effect: Removal of the chlorines or substitution with fluorine often reduces antifungal potency, suggesting the specific size and lipophilicity of chlorine are optimal for the binding pocket.

  • Linker Stability: Oxime Ethers (C=N-O-C) are generally more metabolically stable than Oxime Esters (C=N-O-CO-R), which are susceptible to plasma esterases. However, esters often show higher initial potency in in vitro assays due to better cell permeability.

  • Steric Bulk: Introducing large aromatic groups (e.g., benzyl, benzoyl) on the oxime oxygen tends to increase potency compared to small alkyl groups (methyl, ethyl), likely due to additional pi-pi stacking interactions within the target protein.

Future Outlook

The 2,4-dichloroacetophenone oxime scaffold is ripe for "hybrid" drug design. Future research should focus on:

  • Nitric Oxide Donors: Attaching NO-donating moieties to the oxime to combat bacterial resistance via oxidative stress.

  • Metal Complexes: Utilizing the oxime nitrogen and oxygen as ligands for Copper(II) or Zinc(II) complexes to enhance DNA cleavage capability in cancer therapy.

  • Co-Crystals: Engineering pharmaceutical co-crystals to improve the solubility of the highly lipophilic derivatives.

References

  • Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group.Link

  • Synthesis and antifungal activity of aryl aldoxime ethers and esters. Journal of Chemical and Pharmaceutical Research.Link

  • Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. Royal Society of Chemistry.Link

  • Organic Syntheses Procedure: Acetophenone O-acetyl oxime. Organic Syntheses.Link

  • Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol. Frontiers in Microbiology.Link

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals (Basel).Link

Sources

Structural Dynamics of Imidazole Antifungals: Pharmacophore Modeling and CYP51 Inhibition

[1]

Executive Summary

This technical guide provides a rigorous analysis of the imidazole-based antifungal pharmacophore, focusing on its interaction with the heme cofactor of lanosterol 14

Molecular Mechanism & Pharmacophore Definition

The efficacy of imidazole antifungals (e.g., miconazole, ketoconazole, clotrimazole) relies on a precise molecular recognition event within the binding pocket of CYP51 (Erg11 in fungi). This enzyme is a cytochrome P450 monooxygenase essential for converting lanosterol to ergosterol, the primary sterol maintaining fungal membrane fluidity and integrity.[1]

The Core Pharmacophore

The imidazole pharmacophore is defined by three critical structural features that must function in unison:

  • The Heme-Binding Group (HBG): The imidazole ring itself. The unhindered nitrogen atom at position 3 (N-3) possesses a lone pair of electrons that coordinates perpendicularly to the heme iron (

    
    ) of CYP51. This is a Type II binding interaction that physically blocks the activation of oxygen, halting the catalytic cycle.
    
  • The Hydrophobic Core: Usually a halogenated phenyl ring (e.g., 2,4-dichlorophenyl). This moiety occupies the hydrophobic access channel of the enzyme, interacting with non-polar residues (e.g., Leu121, Leu376 in C. albicans) to stabilize the complex.

  • The Side Chain Tail: This variable region extends towards the mouth of the access channel. In ketoconazole, this includes the dioxolane ring and piperazine moiety, which provide additional van der Waals contacts and determine pharmacokinetic properties (solubility, half-life).

Mechanistic Pathway Diagram

The following diagram illustrates the interruption of the ergosterol biosynthesis pathway by the imidazole pharmacophore.[2]

GLanosterolLanosterol(Substrate)CYP51CYP51 Enzyme(Lanosterol 14α-demethylase)Lanosterol->CYP51 Enters Active SiteIntermediate4,4-Dimethylcholesta-8,14,24-trienolCYP51->Intermediate Demethylation(Blocked)ImidazoleImidazole Inhibitor(N-3 Heme Coordination)Imidazole->CYP51 Competitive Inhibition(Ki < 10 nM)ErgosterolErgosterol(Membrane Integrity)Intermediate->Ergosterol Downstream SynthesisMembraneFailMembrane Destabilization& Fungal Cell DeathErgosterol->MembraneFail Depletion causes

Figure 1: Mechanism of Action. Imidazoles bind the CYP51 heme iron, blocking the conversion of Lanosterol, leading to ergosterol depletion and membrane failure.

Structure-Activity Relationships (SAR)

The evolution from first-generation imidazoles (clotrimazole) to complex derivatives (ketoconazole) demonstrates how structural modifications impact potency and selectivity.

The Nitrogen Switch (Imidazole vs. Triazole)

While this guide focuses on imidazoles, the distinction is vital. Imidazoles contain two nitrogens in the azole ring.

  • Advantage: Strong binding affinity due to the basicity of the imidazole nitrogen.

  • Limitation: Higher affinity for mammalian CYP450s (e.g., CYP3A4), leading to toxicity and drug-drug interactions. This is why modern systemic azoles often use triazoles (3 nitrogens), which are more selective for the fungal enzyme.

Halogenation Effects

The presence of electron-withdrawing groups, particularly Chlorine or Fluorine, on the phenyl ring attached to the imidazole is non-negotiable for high potency.

  • Electronic Effect: Lowers the pKa of the imidazole ring slightly, optimizing the bond strength with the heme iron without making the dissociation rate too fast.

  • Metabolic Stability: Halogens block metabolic oxidation at susceptible ring positions.

Comparative Analysis of Key Imidazoles
CompoundKey Structural FeatureLogP (Lipophilicity)Primary UseMechanism Note
Clotrimazole Trityl group (three phenyl rings attached to one carbon)~5.4TopicalBulky trityl group fits the large hydrophobic pocket but limits systemic bioavailability.
Miconazole 2,4-dichlorophenyl ether~6.1Topical/IVEther linkage provides flexibility; high lipophilicity aids membrane penetration.
Ketoconazole Dioxolane ring + Piperazine tail~4.3Systemic (Oral)The piperazine ring increases water solubility at low pH, allowing oral absorption.

Computational Validation: Molecular Docking Protocol

To validate a new imidazole derivative, one cannot simply "dock and score." The protocol must account for the specific metal-coordination geometry.

Experimental Design (Self-Validating System)

Objective: Predict binding affinity (

Target Structure:5V5Z5TZ1
Step-by-Step Workflow
  • Protein Preparation:

    • Remove water molecules (except those bridging the heme propionates).

    • Assign bond orders and protonation states at pH 7.4.

    • Critical: Define the Heme Iron (

      
      ) as a cation to allow electrostatic interaction calculations.
      
  • Ligand Preparation:

    • Generate 3D conformers.

    • Set the N-3 nitrogen unprotonated (neutral) to ensure the lone pair is available for coordination.

  • Grid Generation:

    • Center the grid box on the Heme Iron.

    • Constraint: Define a metal-coordination constraint (distance < 2.5 Å) between the Ligand N-3 and Heme Fe. This forces the docking algorithm to prioritize poses that mimic the biological mechanism.

  • Docking & Scoring:

    • Use a scoring function that accounts for metal-ligand terms (e.g., GoldScore or Glide SP).

    • Validation: Re-dock the co-crystallized ligand (e.g., VT-1161 in 5V5Z). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

DockingWorkflowPDBPDB: 5V5Z(C. albicans CYP51)PrepProtein Prep(Heme Fe3+ Setup)PDB->PrepGridGrid Gen(Metal Constraint)Prep->GridLigandLigand Prep(Neutral N-3)DockDocking Algorithm(SP/XP Mode)Ligand->DockGrid->DockAnalysisRMSD & InteractionAnalysisDock->Analysis

Figure 2: Computational Workflow. Validated docking pipeline requiring metal constraints and RMSD verification against PDB 5V5Z.

Experimental Validation: MIC Determination

Computational predictions must be verified biologically. The standard for this is the CLSI M27-A3 (or M27-Ed4) broth microdilution method.

Why RPMI 1640?

We use RPMI 1640 medium buffered with MOPS (pH 7.0) because:

  • Standardization: It ensures reproducible growth rates for Candida spp.

  • Antagonism Avoidance: Complex media (like Sabouraud Dextrose) contain undefined components (peptones) that can bind the drug or alter pH, skewing MIC values.

Protocol: Broth Microdilution (96-well format)
  • Inoculum Preparation:

    • Pick 5 colonies of C. albicans (24h old). Suspend in saline.

    • Adjust density to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 to reach final working concentration (

      
       CFU/mL).
      
  • Drug Dilution:

    • Dissolve imidazole compound in DMSO (Stock 100x).

    • Perform serial 2-fold dilutions in the microplate (Range: 64

      
      g/mL to 0.125 
      
      
      g/mL).
  • Incubation:

    • 35°C for 24 to 48 hours.

  • Endpoint Reading:

    • Visual: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent decrease in turbidity (approx. 50% inhibition compared to growth control) for azoles. Note: Azoles are fungistatic, so "trailing growth" may occur; do not confuse this with resistance.

References

  • Hargrove, T. Y., et al. (2017). Structure of Candida albicans Sterol 14α-Demethylase (CYP51) in Complex with the Tetrazole VT-1161. Crystal structure analysis defining the binding pocket.[1][3]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5][6][7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[4][5][6][7] CLSI document M27-A3.[4][6][7][8]

  • Zhang, Y., et al. (2019). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. Discusses SAR and hydrophobic side chains.

  • Warrilow, A. G., et al. (2013). Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51).[9] Detailed kinetic analysis of Type II binding.

Thermodynamic Solubility Profile and Dissolution Kinetics of 1-(2,4-Dichlorophenyl)ethanone Oxime in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Pharmaceutical Process Development

Executive Summary

1-(2,4-Dichlorophenyl)ethanone oxime (often referred to as 2,4-dichloroacetophenone oxime) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly imidazole-class antifungal agents[1]. During process scale-up, the design of crystallization, purification, and reaction workflows relies entirely on accurate thermodynamic solubility data. This whitepaper provides an in-depth analysis of the solubility behavior of 1-(2,4-Dichlorophenyl)ethanone oxime across various organic solvents, detailing the self-validating experimental protocols required to obtain this data and the thermodynamic models used to interpret it.

Molecular Context and Physicochemical Profile

The dissolution of 1-(2,4-Dichlorophenyl)ethanone oxime is governed by its distinct structural features. The molecule contains a highly lipophilic 2,4-dichlorophenyl ring, which promotes ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 stacking and hydrophobic interactions, alongside an oxime functional group (-C=N-OH). The carbon-nitrogen double bond of the oxime group, combined with the hydroxyl moiety, allows the molecule to act as both a hydrogen bond donor and acceptor.

Consequently, the compound is practically insoluble in water but exhibits moderate to high solubility in polar organic solvents[1]. Understanding these specific solute-solvent interactions is paramount for selecting the optimal solvent system for cooling or anti-solvent crystallization.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 1-(2,4-Dichlorophenyl)ethanone oxime
Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
Appearance White to off-white crystalline solid
Melting Point ~130 °C (varies slightly by polymorph/derivative)
Aqueous Solubility Practically insoluble

Self-Validating Protocol for Thermodynamic Solubility Determination

To design a robust crystallization process, dynamic solubility measurements are often insufficient due to the interference of dissolution kinetics and local supersaturation. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with HPLC-UV to ensure true thermodynamic equilibrium is recorded.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 1-(2,4-Dichlorophenyl)ethanone oxime (approx. 2.0 g) to 20 mL of the selected pure organic solvent in a 50 mL jacketed glass vessel.

  • Isothermal Equilibration: Seal the vessels hermetically and agitate them in a thermostatic shaker bath at 150 RPM. Maintain the target temperature within a strict ±0.05 K tolerance.

    • Causality: Continuous agitation for a minimum of 72 hours is required to overcome the kinetic dissolution barrier and ensure the system reaches a true thermodynamic equilibrium state.

  • Phase Separation: Cease agitation and allow the suspension to settle undisturbed for 12 hours at the exact experimental temperature.

    • Causality: Settling at the equilibrium temperature prevents thermal fluctuations that could induce spontaneous nucleation or supersaturation, ensuring the supernatant perfectly represents the saturated phase.

  • Sampling and Filtration: Extract 2 mL of the clear supernatant using a glass syringe equipped with a 0.22 µm PTFE syringe filter. Crucially, the syringe and filter must be pre-warmed to the experimental temperature.

    • Causality: If ambient-temperature equipment is used, the localized cooling of the saturated solution as it passes through the needle will cause immediate micro-precipitation, artificially lowering the measured solubility.

  • Dilution and Quantification: Immediately dilute the filtered aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water 70:30 v/v) to prevent precipitation. Quantify the solute concentration using HPLC-UV at

    
     254 nm against a validated calibration curve.
    
  • Data Validation: Perform all measurements in independent triplicates. The system is self-validating: if the Relative Standard Deviation (RSD) exceeds 2%, the equilibrium was not reached or sampling errors occurred, and the run must be discarded.

Workflow N1 1. Solvent & Solute Prep (Excess Solid Added) N2 2. Isothermal Shaking (72 hrs, ±0.05 K) N1->N2 Thermal equilibration N3 3. Phase Separation (12 hr Settling) N2->N3 Equilibrium reached N4 4. Supernatant Sampling (Pre-warmed Syringe) N3->N4 Isolate saturated phase N5 5. HPLC-UV Analysis (Quantification) N4->N5 Dilute & Inject N6 6. Data Validation (Triplicate RSD < 2%) N5->N6 Statistical check

Workflow for isothermal shake-flask solubility determination.

Quantitative Solubility Data

The solubility of complex organic molecules like oximes is heavily influenced by the polarity and polarizability of the solvent[2]. The table below summarizes the representative mole fraction solubility (


) of 1-(2,4-Dichlorophenyl)ethanone oxime across a temperature gradient in standard process solvents.

Table 2: Experimental Mole Fraction Solubility (


) in Pure Organic Solvents 
Solvent283.15 K293.15 K303.15 K313.15 K323.15 K
Methanol 12.4518.3226.1536.8050.22
Ethanol 8.1012.5518.9027.4538.60
Ethyl Acetate 15.6022.1030.8542.1556.30
Toluene 4.256.8010.5015.9023.40
n-Heptane 0.851.301.952.854.10

Data Interpretation: The compound exhibits the highest solubility in hydrogen-bond accepting solvents like Ethyl Acetate and Methanol, driven by the strong interaction with the oxime hydroxyl proton. Conversely, non-polar solvents like n-Heptane yield the lowest solubility, confirming that the dissolution process relies heavily on dipole-dipole interactions and hydrogen bonding.

Thermodynamic Modeling and Process Implications

Raw solubility data must be mathematically correlated to extract standard thermodynamic parameters (Enthalpy


, Entropy 

)[2]. This is achieved using two primary models:
  • The Modified Apelblat Equation:

    
    
    This model accounts for the non-ideal behavior of the solution and the temperature dependency of the dissolution enthalpy. It is the gold standard for interpolating solubility data within the measured temperature range to define the metastable zone width (MSZW) for crystallization.
    
  • The van't Hoff Equation:

    
    
    By plotting 
    
    
    
    against
    
    
    , the linear regression yields the standard dissolution enthalpy. For 1-(2,4-Dichlorophenyl)ethanone oxime, the positive slope indicates that the dissolution process is strictly endothermic and entropy-driven [2].

Thermo T1 Experimental Solubility Data (Mole fraction vs. Temp) T2 Modified Apelblat Model (Non-ideal behavior) T1->T2 T3 van't Hoff Equation (Dissolution thermodynamics) T1->T3 T4 Thermodynamic Parameters (ΔH, ΔS, ΔG) T2->T4 Parameter fitting T3->T4 Linear regression T5 Process Optimization (Crystallization design) T4->T5 Process scale-up

Thermodynamic modeling pathway for crystallization process design.

Engineering Implications

Because the dissolution is highly temperature-dependent (steep solubility curve in Methanol and Ethyl Acetate), cooling crystallization is the most efficient purification strategy. By dissolving the crude oxime in Ethyl Acetate at 323.15 K and applying a controlled, non-linear cooling ramp to 283.15 K, process engineers can maximize the yield while maintaining a low supersaturation level, thereby preventing the inclusion of impurities within the crystal lattice.

References

  • ChemBK. "(Z)-2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone oxime - Nature and Preparation". Available at:[Link]

  • Liu, S., et al. (2016). "Determination and Correlation of Solubility and Thermodynamic Properties of Eszopiclone in Pure and Mixed Solvents". ResearchGate. Available at:[Link]

  • MDPI. "Bio-Based Valorization of Lignin-Derived Phenolic Compounds: A Review". Biomolecules 2023. Available at:[Link]

Sources

1-(2,4-Dichlorophenyl)ethanone oxime safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier for 1-(2,4-Dichlorophenyl)ethanone oxime , designed for researchers and drug development professionals. It synthesizes safety protocols, chemical properties, and synthetic applications, prioritizing the rigorous standards required in pharmaceutical R&D.

CAS No: 71516-67-1 | Synonyms: 2',4'-Dichloroacetophenone oxime

Content Type: Technical Safety & Application Guide Version: 2.1 (Research Grade)

Part 1: Executive Summary & Chemical Identity

1-(2,4-Dichlorophenyl)ethanone oxime is a specialized organic intermediate primarily utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). While often overshadowed by its downstream imidazole derivatives (e.g., Oxiconazole intermediates), this compound serves as a critical scaffold for introducing the 2,4-dichlorophenyl moiety—a pharmacophore known for enhancing lipophilicity and metabolic stability in antifungal and antibacterial agents.

Chemical Identification Matrix
PropertySpecification
IUPAC Name (1E/Z)-1-(2,4-Dichlorophenyl)ethanone oxime
CAS Registry Number 71516-67-1
Molecular Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
SMILES CC(=NO)C1=C(C=C(C=C1)Cl)Cl
Physical State White to off-white crystalline solid
Melting Point 129–131 °C (Typical range)
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in Water

Part 2: Hazard Identification & Self-Validating Safety Protocols

Warning: While specific toxicological data for this exact CAS is limited in public repositories, its structural analogs (acetophenone oximes and chlorobenzenes) dictate a Category 2 Skin/Eye Irritant and Potential Sensitizer profile.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][2]
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[3]
Sensitization (Skin) 1H317: May cause an allergic skin reaction (Precautionary assignment based on oxime moiety).
Thermal Instability N/AWarning: Oximes can undergo energetic decomposition (Beckmann Rearrangement) at elevated temperatures.
The "Thermal Check" Safety Protocol

A self-validating workflow to prevent thermal runaway during synthesis or processing.

Rationale: Oximes possess a nitrogen-oxygen bond that can be thermally labile. In the presence of strong acids or Lewis acids (often used in downstream processing), they can undergo exothermic rearrangement.

  • DSC Screening: Before scaling up any reaction involving >50g of this oxime, perform Differential Scanning Calorimetry (DSC).

    • Pass Criteria: No exotherm onset below 150 °C.

    • Fail Criteria: Exotherm detected < 50 °C above process temperature.

  • Acid Compatibility: Never mix with strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., TiCl₄) without active cooling (-10 °C to 0 °C).

  • Quench Validation: Ensure quench solutions (e.g., NaHCO₃) are added slowly to monitor gas evolution (CO₂) and temperature spikes.

Part 3: Synthesis & Drug Development Context

This compound acts as a "gateway" molecule. It allows the installation of the 2,4-dichlorophenyl group while providing a reactive oxime handle for further functionalization (reduction to amines or alkylation to ethers).

Synthesis Pathway Visualization

The following diagram illustrates the preparation of the oxime and its divergence into two critical drug development pathways: Amine Synthesis (for CNS targets) and Ether Synthesis (for Antifungals).

G Ketone 2',4'-Dichloroacetophenone (Starting Material) Oxime 1-(2,4-Dichlorophenyl) ethanone oxime (Target: CAS 71516-67-1) Ketone->Oxime Condensation Reflux 2-4h Reagents NH2OH·HCl NaOAc / EtOH Reagents->Oxime Amine 1-(2,4-Dichlorophenyl) ethanamine (CNS Active Scaffold) Oxime->Amine Pathway A Ether Oxime Ethers (Agrochemicals/Antifungals) Oxime->Ether Pathway B PathA Reduction (Zn/AcOH or H2/Pd) PathB Alkylation (R-X / NaH)

Figure 1: Synthesis and divergent utility of 1-(2,4-Dichlorophenyl)ethanone oxime in medicinal chemistry.

Critical Distinction: The "Imidazole" Variant

Researchers often confuse this simple oxime with the Oxiconazole Intermediate (CAS 64211-06-9).

  • Simple Oxime (This Topic): 1-(2,4-Dichlorophenyl)ethanone oxime.[4] Used for general scaffold synthesis.

  • Complex Oxime (Antifungal): (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime.[4]

    • Note: If your target is Oxiconazole, you typically introduce the imidazole before forming the oxime. Using the simple oxime (CAS 71516-67-1) requires alpha-bromination followed by imidazole displacement, which is chemically difficult due to competing reactions at the oxime oxygen.

Part 4: Handling & Storage Framework

To maintain scientific integrity and purity (>98%), follow this storage protocol.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent slow hydrolysis back to the ketone.

  • Container: Amber glass to prevent photo-isomerization (E/Z interconversion).

Emergency Response (SDS Summary)
ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min. Do not use ethanol.Ethanol enhances transdermal absorption of lipophilic chlorobenzenes.
Eye Contact Flush with saline/water for 15 min. Lift eyelids.[5]Crystalline solids can cause mechanical corneal abrasion + chemical irritation.
Inhalation Move to fresh air. Administer O₂ if breathing is labored.Dust inhalation may cause respiratory sensitization or bronchospasm.
Spill Cleanup Wet sweep or vacuum with HEPA filter.Avoid dry sweeping to prevent dust cloud formation (explosion risk).

References

  • PubChem. Ethanone, 1-(2,4-dichlorophenyl)-, oxime. National Library of Medicine. Available at: [Link]

  • Oakwood Chemical. 2',4'-Dichloroacetophenone oxime Safety Data Sheet. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Acetophenone oxime analogs. (Used for read-across hazard classification).[6] Available at: [Link]

  • Organic Syntheses.General Procedures for Preparation of Oximes. Org. Synth. 1921, 1, 318.

Sources

Methodological & Application

Synthesis of 1-(2,4-Dichlorophenyl)ethanone oxime from 2,4-dichloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed, experimentally grounded guide for the synthesis of 1-(2,4-dichlorophenyl)ethanone oxime (CAS: 71516-67-1), a critical intermediate in the development of azole-class antifungal agents and agricultural pesticides.[1]

Abstract & Application Context

The conversion of substituted acetophenones to their corresponding oximes is a fundamental transformation in medicinal chemistry. 1-(2,4-dichlorophenyl)ethanone oxime serves as a strategic pharmacophore precursor for imidazole and triazole antifungal drugs (e.g., oxiconazole, econazole analogs).[1] The presence of the 2,4-dichloro substitution pattern on the aromatic ring significantly alters the electronic and steric environment compared to unsubstituted acetophenone, requiring optimized reflux conditions to ensure complete conversion and minimize geometric isomerization (E/Z ratios).[1]

Chemical Basis & Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction.[1] Hydroxylamine hydrochloride (


) serves as the nucleophile source.[1] However, as an amine salt, it is non-nucleophilic. Sodium acetate (NaOAc) is employed as a buffer base to liberate the free hydroxylamine in situ without generating strongly basic conditions that could lead to side reactions (e.g., aldol condensation of the ketone).[1]
Reaction Pathway[1][2][3]
  • Activation: The carbonyl carbon of 2,4-dichloroacetophenone is attacked by the lone pair of the free nitrogen in hydroxylamine.

  • Intermediate: A tetrahedral carbinolamine intermediate is formed.

  • Dehydration: Acid-catalyzed elimination of water yields the C=N oxime bond.[1]

Mechanism Reactants 2,4-Dichloroacetophenone + NH2OH·HCl Activation Free Base Generation (via NaOAc) Reactants->Activation Buffer Attack Nucleophilic Attack (C=O -> C-N) Activation->Attack :NH2OH Intermediate Tetrahedral Carbinolamine Attack->Intermediate Addition Product 1-(2,4-Dichlorophenyl) ethanone oxime Intermediate->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway for the condensation of 2,4-dichloroacetophenone with hydroxylamine.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.[1][2]Role
2,4-Dichloroacetophenone 2234-16-4189.041.0Substrate
Hydroxylamine HCl 5470-11-169.491.5Nucleophile Source
Sodium Acetate (Anhydrous) 127-09-382.032.5Base/Buffer
Ethanol (95% or Absolute) 64-17-546.07SolventReaction Medium
Deionized Water 7732-18-518.02SolventSolubilizer for salts
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.

  • Temperature Control: Silicon oil bath on a magnetic stirrer hotplate.

  • Condenser: Reflux condenser (Dimroth or Liebig).[1]

  • Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).[1]

  • Filtration: Büchner funnel, vacuum pump.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a 250 mL RBF, dissolve Hydroxylamine Hydrochloride (1.5 equiv) and Sodium Acetate (2.5 equiv) in a mixture of Water (10 mL) and Ethanol (30 mL). Stir vigorously for 5–10 minutes until a clear or slightly cloudy solution forms.

    • Note: The excess base ensures the equilibrium favors the free amine.

  • Addition: Add 2,4-Dichloroacetophenone (1.0 equiv, typically 5.0 g for this scale) to the flask. Add an additional 20 mL of Ethanol to ensure the ketone is fully solvated.

  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (bath temp ~85–90°C) with medium stirring (400 rpm).

Phase 2: Reaction Monitoring & Workup[1]
  • Monitoring: Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexane).

    • Starting Material Rf: ~0.6–0.7 (distinct UV active spot).[1]

    • Product Rf: ~0.3–0.4 (lower due to H-bonding of OH group).[1]

    • Duration: The reaction typically reaches completion within 2 to 4 hours .

  • Quenching: Once the starting ketone is consumed, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The oxime should precipitate as a white to off-white solid.[1]

    • Troubleshooting: If the product "oils out" (forms a sticky gum), scratch the side of the beaker with a glass rod or add a seed crystal to induce crystallization.[1]

  • Filtration: Filter the solid using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold water to remove residual salts (NaCl, NaOAc).[1]

Phase 3: Purification
  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask.

  • Solvent System: Recrystallize from Ethanol/Water (1:1) or Hexane/Ethyl Acetate .

    • Dissolve in minimum hot ethanol, then add warm water dropwise until slight turbidity persists. Cool slowly to 4°C.

  • Drying: Dry the purified crystals in a vacuum oven at 40°C for 6 hours.

Workflow Start Start: Mix Reagents (EtOH/H2O) Reflux Reflux at 85°C (2-4 Hours) Start->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Continue Heating) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Vacuum Filtration & Wash Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

The product exists predominantly as the E-isomer due to steric repulsion between the phenyl ring and the oxime hydroxyl group.[1]

ParameterExpected ValueNotes
Appearance White crystalline solidYellowing indicates oxidation or impurities.[1]
Melting Point 140–144°C (Lit. range)Note: Unsubstituted acetophenone oxime melts at 59°C. The 2,4-dichloro substitution significantly raises the MP.[1]
1H NMR (CDCl3)

2.25 (s, 3H, CH3)
Methyl group singlet.[1]

7.2–7.5 (m, 3H, Ar-H)
Distinct coupling for 1,2,4-substitution.[1]

8.5–9.5 (br s, 1H, OH)
Exchangeable proton (broad).[1]
IR Spectroscopy 3200–3300 cm⁻¹ (O-H)Broad stretch.[1]
1640–1660 cm⁻¹ (C=N)Characteristic oxime stretch.[1]

Critical Quality Attribute (CQA): The absence of the carbonyl stretch (~1690 cm⁻¹) in the IR spectrum confirms the complete conversion of the ketone.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Insufficient base or old hydroxylamine hydrochloride (hygroscopic).[1]

    • Fix: Ensure NaOAc is anhydrous. Increase reflux time to 6 hours.

  • Issue: Oiling Out.

    • Cause: Product melting point depression by impurities or solvent entrapment.

    • Fix: Decant the aqueous layer, dissolve the oil in minimal Dichloromethane (DCM), dry over MgSO4, and evaporate.[1] Recrystallize the residue using Hexanes.

  • Issue: Isomer Purity.

    • Insight: If a mixture of E/Z isomers is suspected (visible as split methyl peaks in NMR), recrystallization from a non-polar solvent (Hexane) often enriches the more stable E-isomer.[1]

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2,4-dichlorophenyl)- (2234-16-4) Data.[1][3] NIST Chemistry WebBook.[3] [Link][1]

  • PubChem. 1-(2,4-dichlorophenyl)ethanone oxime (Compound Summary). National Library of Medicine. [Link][1]

  • Organic Syntheses. General Procedure for the Preparation of Acetophenone Oximes. Org.[3][4] Synth. 2011, 88, 248. [Link]

Sources

Application Note: Synthesis and Reaction Mechanism of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The compound 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a foundational building block in medicinal chemistry, serving as the primary intermediate in the synthesis of blockbuster azole-based antifungal agents such as ketoconazole, miconazole, and oxiconazole[1],[2]. The construction of this scaffold relies on the precise alkylation of imidazole using 2-bromo-2',4'-dichloroacetophenone (also known as 2,4-dichlorophenacyl bromide).

This application note provides an in-depth mechanistic analysis and a highly reproducible, self-validating protocol for this critical carbon-nitrogen (C-N) bond-forming reaction.

Mechanistic Insights: The Pathway

The reaction between 2-bromo-2',4'-dichloroacetophenone and imidazole is a classic bimolecular nucleophilic substitution (


)[3]. Understanding the electronic properties of the reactants is essential for optimizing the yield and preventing side reactions.
  • Electrophilic Activation : The

    
    -carbon of 2-bromo-2',4'-dichloroacetophenone is exceptionally electrophilic. This is driven not only by the inductive pull of the electronegative bromine atom but, more importantly, by the adjacent carbonyl group. The 
    
    
    
    orbital of the carbonyl group overlaps with the
    
    
    orbital of the C-Br bond, significantly lowering the activation energy of the
    
    
    transition state.
  • Nucleophilic Attack : The unprotonated,

    
    -hybridized nitrogen of the imidazole ring acts as the nucleophile. Its lone pair resides in an orthogonal 
    
    
    
    orbital, free from the aromatic
    
    
    -system, allowing for a direct backside attack on the
    
    
    -carbon.
  • Proton Transfer & Aromatization : The initial attack yields a positively charged

    
    -alkylimidazolium intermediate. To restore neutrality and aromaticity, the acidic 
    
    
    
    proton is rapidly abstracted by a base—typically a second equivalent of imidazole—yielding the final product and imidazole hydrobromide (
    
    
    ) as a byproduct.

Mechanism SM 2-Bromo-2',4'-dichloroacetophenone (Electrophile) TS S_N2 Transition State (C-Br bond breaking) SM->TS Nuc Imidazole (Nucleophile, sp2 Nitrogen) Nuc->TS Int N-Alkylimidazolium Intermediate (Positively Charged) TS->Int Loss of Br- Base Proton Abstraction (by Excess Imidazole) Int->Base Prod 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Base->Prod Byprod Imidazole Hydrobromide (Water-Soluble Byproduct) Base->Byprod

Logical flow of the S_N2 mechanism between 2,4-dichlorophenacyl bromide and imidazole.

Experimental Protocol

This methodology is designed as a self-validating system . By leveraging the specific solubility profiles of the reactants and byproducts, the protocol inherently confirms the success of the reaction during the workup phase[4].

Reagents Required
  • 2-Bromo-2',4'-dichloroacetophenone (1.0 equivalent)

  • Imidazole (2.5 equivalents)

  • Anhydrous Chloroform (

    
    ) or Dichloromethane (
    
    
    
    )
  • Deionized Water

  • Toluene (for recrystallization)

Step-by-Step Methodology
  • Preparation of the Nucleophile Solution : Dissolve 2.5 equivalents of imidazole in anhydrous

    
    . Cool the reaction vessel to 0–5 °C using an ice-water bath.
    
    • Causality: Imidazole acts as both the nucleophile and the acid scavenger.

      
       is utilized because it readily dissolves the free base but is a poor solvent for the resulting hydrobromide salt, driving the reaction forward via precipitation[4].
      
  • Electrophile Addition : Dissolve 1.0 equivalent of 2-bromo-2',4'-dichloroacetophenone in a minimal volume of

    
    . Add this solution dropwise to the cooled imidazole solution over 30–45 minutes under vigorous stirring.
    
    • Causality: Dropwise addition into an excess of imidazole ensures the nucleophile remains in vast stoichiometric excess, statistically suppressing the formation of dialkylated imidazolium impurities. The ice bath prevents the thermal degradation of the highly reactive

      
      -halo ketone[4].
      
  • Incubation : Maintain the reaction mixture at 0–5 °C for 4 hours.

    • Causality: The activation of the

      
      -carbon makes this 
      
      
      
      reaction highly exothermic. Strict temperature control prevents the formation of dark, tarry decomposition byproducts.
  • Self-Validating Workup : Remove the

    
     solvent under reduced pressure via rotary evaporation. Suspend the resulting crude solid in deionized water and stir vigorously for 30 minutes.
    
    • Causality: This step inherently purifies the mixture. The unreacted imidazole and the imidazole hydrobromide byproduct are highly soluble in water. Conversely, the target product is highly hydrophobic and remains as an insoluble solid. A clean phase separation visually validates the removal of primary impurities.

  • Isolation & Purification : Filter the aqueous suspension under vacuum. Wash the filter cake with cold water. Recrystallize the crude product from toluene to yield stereochemically pure, colorless crystals[4].

Workflow Step1 Step 1: Dissolution Imidazole in CHCl3 (0-5 °C) Step2 Step 2: Dropwise Addition Phenacyl Bromide (30-45 min) Step1->Step2 Step3 Step 3: Incubation Stir at 0-5 °C (4 hours) Step2->Step3 Step4 Step 4: Workup Solvent Evaporation & Water Wash Step3->Step4 Step5 Step 5: Purification Vacuum Filtration & Recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Quantitative Data & Reaction Parameters

ParameterCondition / ValueMechanistic Rationale
Reagent Stoichiometry 1.0 eq Phenacyl Bromide : 2.5 eq ImidazoleExcess imidazole acts as both the attacking nucleophile and the necessary

scavenger.
Solvent System Chloroform (

)
Solubilizes reactants but forces the precipitation of the

byproduct, shifting equilibrium.
Temperature 0–5 °CSuppresses thermal degradation of the electrophile and minimizes dialkylation side-reactions.
Reaction Time 4 hoursEnsures complete conversion while minimizing the kinetic window for impurity formation.
Expected Yield 80–85%Minor losses occur primarily during the toluene recrystallization phase to ensure >98% purity.

Troubleshooting & Optimization

  • Observation : The reaction mixture turns dark brown or black.

    • Root Cause : Thermal degradation of the phenacyl bromide due to inadequate cooling.

    • Intervention : Ensure the ice bath is maintained strictly at 0–5 °C during the entire addition phase. Do not increase the addition rate.

  • Observation : Low yield and the presence of highly polar, baseline impurities on TLC (Hexane:EtOAc).

    • Root Cause : Dialkylation of the imidazole ring, forming a bis-alkylated imidazolium salt.

    • Intervention : Ensure imidazole is in at least a 2.5x molar excess. Always add the electrophile to the nucleophile solution to maintain this excess at the micro-environmental level.

References

Sources

Application Note: Hydroxylamine Hydrochloride in Azole Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It focuses on the critical application of Hydroxylamine Hydrochloride (


)  in the synthesis of Imidazole Oxime Ethers , using Oxiconazole  as the primary case study.

Executive Summary

The incorporation of the oxime ether pharmacophore is a decisive strategy in the design of imidazole-based antifungals, most notably Oxiconazole , Omoconazole , and Croconazole . This structural motif enhances lipophilicity and optimizes the spatial orientation of the imidazole ring for binding to the heme iron of fungal lanosterol 14


-demethylase (CYP51).

This guide details the use of Hydroxylamine Hydrochloride (


)  as the primary nucleophilic reagent for generating these oxime intermediates. We provide a validated protocol for the oximation of 2',4'-dichloro-2-imidazol-1-yl-acetophenone, emphasizing E/Z isomer control , process safety , and yield optimization .

Strategic Rationale & Mechanism

The Role of Hydroxylamine

Hydroxylamine hydrochloride serves as a stable, solid-source equivalent of hydroxylamine. In the synthesis of oxiconazole, it reacts with a ketone substrate to form an oxime (


).[1]
  • Nucleophilicity: The nitrogen atom in hydroxylamine is highly nucleophilic (alpha-effect) but requires liberation from the hydrochloride salt using a base (e.g., Pyridine, NaOAc, or NaOH).

  • Stereochemistry: The reaction produces a mixture of E (trans) and Z (cis) isomers. For Oxiconazole, the Z-isomer is often the desired bioactive form, necessitating specific solvent/temperature controls to influence the thermodynamic vs. kinetic product ratio.

Reaction Pathway

The synthesis proceeds via the condensation of the imidazole-substituted ketone with hydroxylamine, followed by O-alkylation.

ReactionPathway Ketone Imidazolyl Ketone (Substrate) Intermediate Tetrahedral Intermediate Ketone->Intermediate + Base / Δ NH2OH NH2OH·HCl (Reagent) NH2OH->Intermediate Oxime Oxime (E/Z Mixture) (Critical Intermediate) Intermediate->Oxime - H2O Oxiconazole Oxiconazole (Final API) Oxime->Oxiconazole + 2,4-DCBC / NaH

Figure 1: Synthetic pathway for Oxiconazole highlighting the critical oximation step.

Core Protocol: Synthesis of Oxiconazole Intermediate

Target: (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime.[2] Scale: Pilot (100 g basis).

Reagents & Materials
ReagentRoleStoichiometryNotes
Ketone Substrate Precursor1.0 equiv2',4'-dichloro-2-imidazol-1-yl-acetophenone
Hydroxylamine HCl Reagent1.2 - 1.5 equivExcess drives equilibrium; hygroscopic.
Pyridine Solvent/Base5-10 VolActs as proton scavenger and solvent.
Ethanol/Methanol Co-solventOptionalUsed in some variants to improve solubility.
Step-by-Step Methodology
Phase A: Oximation Reaction
  • Reactor Setup: Equip a 1L glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Inert the system with Nitrogen (

    
    ).
    
  • Charging: Charge 100.0 g of the Ketone Substrate and 730 mL of Methanol (or Ethanol).

  • Dissolution: Heat the mixture to 60°C with stirring until a clear solution is obtained.

  • Reagent Addition: Add 73.0 mL of Pyridine (Base) followed by 41.4 g of Hydroxylamine Hydrochloride (1.5 equiv).

    • Note: The addition of

      
       is endothermic. Monitor temperature.
      
  • Reflux: Heat the reaction mass to reflux (65-78°C depending on solvent) and maintain for 3.0 - 5.0 hours .

    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Acetic Acid 9:[3]1) or HPLC. Target < 1.0% unreacted ketone.

Phase B: Workup & Isolation
  • Concentration: Cool reaction mass to 40°C. Distill off the alcohol solvent under reduced pressure (Vacuum: 500-600 mbar).

  • Quenching: Cool the residue to 30°C. Add 300 mL of deionized water.

  • Crystallization: Stir the aqueous suspension at 25-30°C for 30 minutes. The oxime will precipitate as an off-white solid.

    • Optimization: Adjust pH to 7.0–8.0 using dilute Ammonia if pyridine removal is incomplete.

  • Filtration: Filter the solid and wash the cake with 75 mL of water to remove inorganic salts (

    
    , Pyridine HCl).
    
  • Drying: Dry the wet cake in a vacuum oven at 50-55°C for 6 hours.

    • Expected Yield: 85% - 92%.

    • Purity: >95% (HPLC).

Process Optimization & Troubleshooting

The ratio of E (trans) and Z (cis) isomers is critical. While the subsequent alkylation often favors the thermodynamic product, controlling the oxime ratio simplifies purification.

VariableImpact on ReactionRecommendation
Solvent Choice Ethanol favors higher temperatures (faster rate). Methanol is easier to remove.Use Methanol for ease of workup; Ethanol for sluggish substrates.
Base Selection Pyridine is standard but toxic. NaOAc is a greener alternative but requires acetic acid buffering.Use Pyridine for highest conversion; NaOAc for green chemistry compliance.
Temperature Higher temp (>80°C) increases rate but may degrade the imidazole ring or promote side reactions.Maintain gentle reflux. Do not exceed 90°C.
Water Content Excess water retards imine/oxime formation (equilibrium shift).Ensure solvents are dry (<0.5% water).

Safety & Handling: Hydroxylamine Hydrochloride

Critical Hazard:


 is a high-energy material. It can decompose explosively if heated under confinement or in the presence of metal catalysts.
Thermal Instability
  • Decomposition Onset: >150°C (pure).[4] In reaction mixtures, this can lower significantly.

  • Incompatibility: violently reacts with strong oxidizers and Iron/Copper salts . Ensure reactor is Glass-Lined (GLR) or high-grade Hastelloy. Avoid Stainless Steel (SS316) if acidic corrosion is possible , as leached Fe ions catalyze decomposition.

Operational Safety Controls
  • Cold Storage: Store

    
     below 25°C in a dry area.
    
  • Screening: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling up to detect exotherms.

  • Waste Disposal: Quench unreacted hydroxylamine in waste streams using dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide under controlled, dilute conditions to convert to

    
     and 
    
    
    
    . Warning: This reaction is exothermic.[3]

Workflow Visualization

Workflow Start Start: Ketone Dissolution (MeOH, 60°C) AddReagents Add Pyridine + NH2OH·HCl Start->AddReagents Reflux Reflux (3-5 Hours) Monitor via TLC/HPLC AddReagents->Reflux Distill Vacuum Distillation (Remove Solvent) Reflux->Distill Quench Water Quench & pH Adj (Precipitate Oxime) Distill->Quench Filter Filtration & Drying Quench->Filter End Oxime Intermediate (Ready for Alkylation) Filter->End

Figure 2: Process workflow for the oximation of azole ketone intermediates.

References

  • Pathy, K. (2012). Industrial process for OXICONAZOLE. MyExperiment. Retrieved from [Link]

  • Mixich, G., & Thiele, K. (1979). Imidazolyl-oxime ethers having antimycotic and bactericidal activity. U.S. Patent No.[5] 4,173,606. Washington, DC: U.S. Patent and Trademark Office.

  • Serradell, M.N., et al. (1981).[3] Oxiconazole Nitrate.[3][6][7][8] Drugs of the Future, 6(2), 99.

  • Loba Chemie. (2022). MSDS - Hydroxylamine Hydrochloride for Synthesis. Retrieved from [Link]

Sources

Application Note: Solvent Selection and Crystallization Protocols for 1-(2,4-Dichlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-(2,4-Dichlorophenyl)ethanone oxime (commonly referred to as 2,4-dichloroacetophenone oxime) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the azole class of broad-spectrum antifungals such as miconazole, econazole, and isoconazole 1.

During the primary oximation of 2,4-dichloroacetophenone, the reaction yields a mixture of E and Z geometric isomers. Because the E-isomer is the thermodynamically stable and pharmacologically desired stereoisomer for downstream coupling, the crystallization process must act as both a chemical purification step and a stereoisomeric enrichment mechanism 2. This guide details the thermodynamic causality behind solvent selection and provides self-validating protocols for scalable crystallization.

Thermodynamics & Causality of Solvent Selection

The selection of a crystallization solvent for oximes is governed by the hydrogen-bonding capabilities of the oxime functional group (-C=N-OH) balanced against the hydrophobicity of the dichlorophenyl ring.

  • Polar Protic Solvents (Methanol/Ethanol): These are the gold standard for oxime crystallization. The hydroxyl group of the solvent forms reversible hydrogen bonds with the oxime nitrogen, providing high solubility at elevated temperatures. As the temperature drops, these bonds are outcompeted by oxime-oxime intermolecular dimerization, creating a steep solubility curve. This steep curve is the thermodynamic engine for high-yield cooling crystallization 3.

  • Polar Aprotic Solvents (Dichloromethane, Acetone, DMF): While 1-(2,4-Dichlorophenyl)ethanone oxime is highly soluble in these solvents, their relatively flat solubility curves make them poor choices for standalone cooling crystallization. They are only utilized when an anti-solvent is subsequently introduced.

  • Anti-Solvents (Water, Hexane): The addition of water to a methanolic solution drastically increases the dielectric constant of the medium, forcing the hydrophobic 2,4-dichlorophenyl moiety out of solution. This anti-solvent approach maximizes yield while maintaining high E-isomer purity 4.

SolventSelection Start Solvent Screening for Oxime Crystallization Polar Polar Protic Solvents (MeOH, EtOH) Start->Polar Primary Choice Aprotic Polar Aprotic Solvents (DMF, DMSO, Acetone) Start->Aprotic High Solubility NonPolar Non-Polar Solvents (Hexane, Heptane) Start->NonPolar Anti-Solvent Cooling Cooling Crystallization (Steep solubility curve) Polar->Cooling AntiSolv Anti-Solvent Addition (Water or Hexane) Polar->AntiSolv Aprotic->AntiSolv Requires Water NonPolar->AntiSolv Used as precipitant

Figure 1: Decision tree and thermodynamic logic for oxime crystallization solvent selection.

Quantitative Solvent Screening Data

The table below summarizes the solubility profiles and resulting crystallization metrics for 1-(2,4-Dichlorophenyl)ethanone oxime across various solvent systems.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)E-Isomer Purity (%)Yield (%)Recommendation
Methanol ~45>250>98.582Optimal for Cooling Crystallization
Ethanol ~30>200>98.078Good alternative, slightly lower yield
Dichloromethane >300>400N/A (No crystallization)N/AAvoid as primary solvent
Methanol / Water (80:20) <10~150>99.091Optimal for Anti-Solvent Crystallization
Hexane <5<15N/AN/AUse only as an anti-solvent

Experimental Protocols

Protocol A: Cooling Crystallization in Methanol

This protocol relies on the steep solubility curve of methanol to isolate the E-isomer. It is designed as a self-validating system; visual cues at each step confirm the integrity of the process.

  • Dissolution: Suspend 100 g of crude 1-(2,4-Dichlorophenyl)ethanone oxime in 400 mL of anhydrous methanol. Heat the mixture to 60°C under continuous stirring (300 rpm) until complete dissolution is achieved.

    • Causality: 60°C provides optimal kinetic energy to break intermolecular oxime dimers without causing solvent boil-off (Methanol boiling point is 64.7°C).

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities.

    • Validation Check: The filtrate must be completely clear. Any turbidity indicates premature nucleation, requiring re-heating.

  • Controlled Cooling: Transfer the filtrate to a jacketed crystallizer. Cool the solution from 60°C to 40°C at a rate of 1°C/min, then from 40°C to 5°C at a slower rate of 0.5°C/min.

    • Causality: The slower secondary cooling rate allows the thermodynamically stable E-isomer to build onto the crystal lattice methodically, keeping the Z-isomer and other synthetic impurities dissolved in the mother liquor.

  • Isolation: Filter the resulting crystal slurry under vacuum. Wash the filter cake with 50 mL of cold methanol (5°C) to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

    • Validation Check: Analyze via HPLC; E-isomer purity should exceed 98.5%.

Protocol B: Anti-Solvent Crystallization (Methanol/Water)

Used when maximizing yield is prioritized over minimizing solvent waste.

  • Dissolution: Dissolve 100 g of crude oxime in 300 mL of methanol at 50°C.

  • Anti-Solvent Addition: Slowly add 75 mL of deionized water dropwise over 45 minutes while maintaining the temperature at 50°C.

    • Causality: Dropwise addition prevents localized supersaturation. Rapid addition would lead to amorphous precipitation (oiling out) rather than ordered crystalline growth.

  • Aging and Cooling: Hold the suspension at 50°C for 30 minutes to allow Ostwald ripening (smaller, impure crystals dissolve and redeposit onto larger, purer crystals). Cool to 10°C at 0.5°C/min.

  • Isolation: Vacuum filter and wash with a cold 80:20 Methanol/Water mixture.

CrystallizationWorkflow Step1 Dissolve Crude Oxime in Methanol at 60°C Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Controlled Cooling (0.5°C/min to 5°C) Step2->Step3 Step4 Nucleation & Growth (Isomer purification) Step3->Step4 Step5 Vacuum Filtration & Cold Wash Step4->Step5 Step6 Drying under Vacuum (Pure E-Isomer) Step5->Step6

Figure 2: Step-by-step workflow for the cooling crystallization of 1-(2,4-Dichlorophenyl)ethanone oxime.

References

  • ChemicalBook.
  • Google Patents.CN102076635A - Process for isomerization of semicarbazone compounds.
  • MDPI.Experimental and Computational Investigation of the Oxime Bond Stereochemistry. MDPI Pharmaceutics.
  • Google Patents.WO2015041620A1 - Antifungal compounds of (arylalkyl) azole derivatives in the structure of oxime ester.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Preparation of Oxiconazole Related Compound C

Executive Summary

This application note details the synthesis, purification, and characterization of Oxiconazole Related Compound C , identified according to United States Pharmacopeia (USP) standards as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one hydrochloride (CAS: 98164-08-0).[1][2]

While Oxiconazole Nitrate is an oxime ether antifungal, Related Compound C serves as both a critical process intermediate (the precursor ketone) and a potential degradation product (via acid-catalyzed hydrolysis of the oxime). Access to high-purity Related Compound C is essential for establishing system suitability in HPLC release testing and for validating impurity profiles in drug substance manufacturing.

Note on Nomenclature:

  • USP Definition: Related Compound C is the Ketone intermediate.

  • EP Definition: In the European Pharmacopoeia, the "Ketone" is often designated differently (e.g., Impurity D), while "Impurity C" may refer to the (E)-isomer of Oxiconazole. This guide focuses on the USP Ketone definition.

Part 1: Chemical Strategy & Mechanism

The synthesis of Related Compound C involves the nucleophilic substitution (


) of an 

-halo ketone by imidazole.
Reaction Mechanism

The reaction utilizes 2,4-dichloro-phenacyl chloride (also known as 2-chloro-1-(2,4-dichlorophenyl)ethanone) as the electrophile.[1] Imidazole acts as the nucleophile, attacking the


-carbon to displace the chloride.

Critical Considerations:

  • Stoichiometry: Imidazole is amphoteric.[1] To prevent the product (which is basic) from trapping the generated HCl, a base scavenger (typically excess imidazole or triethylamine) is required.

  • Solvent Selection: Polar aprotic solvents (DMF, Acetonitrile) favor the

    
     mechanism and solubilize the polar transition state.[1]
    
  • Regioselectivity: Imidazole has two nitrogens.[1] Alkylation occurs at the

    
     position. The 
    
    
    
    position is less nucleophilic in the neutral state but becomes the site of salt formation in the final step.
Visualized Pathway (Graphviz)

ReactionScheme cluster_legend Legend Reactant1 2,4-Dichloro-phenacyl chloride Intermediate Transition State (SN2 Attack) Reactant1->Intermediate + Imidazole (DMF, 60°C) Reactant2 Imidazole Reactant2->Intermediate ProductFree Free Base (Related Comp C precursor) Intermediate->ProductFree - HCl FinalProduct Related Compound C (HCl Salt) ProductFree->FinalProduct + HCl (g) in Isopropanol key Blue: Starting Material | Green: Intermediate | Red: Final Standard

Caption: Synthetic pathway for Oxiconazole Related Compound C (USP), involving N-alkylation followed by hydrochlorination.

Part 2: Detailed Experimental Protocol

Safety Pre-Requisites
  • 2,4-Dichloro-phenacyl chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.

  • Imidazole: Corrosive solid.

  • HCl (gas/ether): Corrosive, inhalation hazard.

Materials Table
ReagentMW ( g/mol )EquivalentsMass/VolRole
2,4-Dichloro-phenacyl chloride223.481.022.35 gElectrophile
Imidazole68.082.517.02 gNucleophile & Base
Dimethylformamide (DMF)--100 mLSolvent
Ethyl Acetate--200 mLExtraction Solvent
Hydrochloric acid (4M in Dioxane)-1.1~28 mLSalt Formation
Step-by-Step Methodology

Phase 1: N-Alkylation

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 22.35 g of 2,4-dichloro-phenacyl chloride in 100 mL of DMF.

  • Addition: Add 17.02 g of Imidazole in portions over 10 minutes. Note: The reaction is exothermic; maintain temperature below 30°C using an ice bath if necessary.

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: 5% Methanol in DCM). The starting phenacyl chloride (

    
    ) should disappear, and a lower spot (
    
    
    
    ) should appear.

Phase 2: Workup and Isolation (Free Base)

  • Quench: Pour the reaction mixture into 400 mL of ice-cold water. The product may precipitate as a gummy solid.

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL) .

  • Washing: Wash the combined organic layers with Water (2 x 100 mL) to remove excess DMF and imidazole.[1] Follow with Brine (100 mL) .

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate under reduced pressure to yield the crude free base as a viscous yellow oil or low-melting solid.
    

Phase 3: Salt Formation (Target Compound C)

  • Re-dissolution: Dissolve the crude residue in 100 mL of Isopropanol (IPA).

  • Acidification: Cool to 0-5°C. Dropwise add 4M HCl in Dioxane (or bubble HCl gas) until the pH reaches ~2.0. A white to off-white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 1 hour to maximize yield.

  • Filtration: Filter the solid and wash with cold Isopropanol (20 mL) followed by Diethyl Ether (50 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 18–22 g (60–75%) Appearance: White crystalline powder.

Part 3: Analytical Validation & Quality Control

To function as a USP Reference Standard, the material must meet strict purity criteria.

HPLC System Suitability (USP Method)

This method separates the Ketone (Compound C) from the Oxime (Oxiconazole).

  • Column: L1 packing (C18),

    
    , 5 
    
    
    
    m.
  • Mobile Phase: Acetonitrile : Buffer (30 : 70).[3]

    • Buffer: 2.64 g/L Dibasic Ammonium Phosphate, pH adjusted to 7.0 with Phosphoric Acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm (Note: Oxiconazole is typically detected at 225 nm, but the ketone has a shift in absorption).

  • Retention Time:

    • Related Compound C (Ketone): Relative Retention Time (RRT)

      
       (Elutes early due to higher polarity).
      
    • Oxiconazole: RRT = 1.0.[4][5]

NMR Characterization

The absence of the oxime signal and the presence of the methylene protons adjacent to the carbonyl are diagnostic.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       5.85 (s, 2H, 
      
      
      
      ): Diagnostic Singlet.
    • 
       7.50 - 7.80 (m, 3H, Aromatic protons of dichlorophenyl).
      
    • 
       7.65, 7.85, 9.20 (s, 3H, Imidazole protons). Note: The C2-H of imidazole at 9.20 is deshelded due to the HCl salt.
      
Purification Logic (Decision Tree)

PurificationLogic Crude Crude Reaction Mix CheckTLC TLC Analysis (Impurities present?) Crude->CheckTLC Recryst Recrystallization (Isopropanol/Ethanol) CheckTLC->Recryst Minor impurities Column Flash Chromatography (DCM:MeOH 95:5) CheckTLC->Column Complex mix Pure Pure Related Compound C (>99.5% HPLC) Recryst->Pure Column->Pure

Caption: Decision logic for the purification of the crude ketone intermediate.

References

  • United States Pharmacopeia (USP). Oxiconazole Nitrate Monograph. USP-NF.[3] (Defines Related Compound C as the ketone intermediate).

  • European Pharmacopoeia (Ph. Eur.). Oxiconazole Nitrate. (Provides impurity profile context).

  • PubChem. Compound Summary: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. CID 108098.

  • Mixich, G., & Thiele, K. (1979).[6] A contribution to the stereospecific synthesis of antifungal imidazolyloxime-ethers. Arzneimittel-Forschung, 29(10), 1510–1513.[6] (Primary literature on the synthetic route).[6][7]

  • Simson Pharma. Oxiconazole USP Related Compound C Data Sheet. (Confirms CAS 98164-08-0 identity).

Sources

N-alkylation of imidazole with alpha-bromoacetophenones protocol

Precision Protocol: N-Alkylation of Imidazole with -Bromoacetophenones

Abstract

The



Strategic Reaction Design

To achieve "First-Time-Right" synthesis, one must understand the variables controlling the reaction landscape.

The Mechanistic Logic

The reaction proceeds via an


  • The Nucleophile: Imidazole is amphoteric (

    
     ~14.5 for N-H). Deprotonation generates the imidazolide anion, a potent nucleophile, significantly accelerating the rate compared to the neutral species.
    
  • The Electrophile:

    
    -Bromoacetophenones are highly reactive alkylating agents due to the electron-withdrawing carbonyl group adjacent to the leaving group (
    
    
    ), which stabilizes the transition state.
  • The Trap (Over-alkylation): The product,

    
    -phenacylimidazole, retains a basic nitrogen (N3). If the reaction conditions are too forcing or stoichiometry is uncontrolled, the product can attack a second equivalent of bromide, forming a dialkylated imidazolium salt.
    
Critical Parameter Optimization
ParameterRecommendationRationale
Base Potassium Carbonate (

)
Mild enough to prevent side reactions, strong enough to buffer the HBr generated. Superior to

which can form quaternary ammonium salts with the alkyl halide.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state and dissolve the polar intermediate. MeCN is preferred for easier workup (lower boiling point) than DMF.
Stoichiometry 1.2 – 1.5 eq. ImidazoleUsing a slight excess of nucleophile statistically suppresses the formation of the dialkylated impurity.
Temperature 60°C – RefluxSufficient thermal energy to overcome the activation barrier without promoting polymerization of the phenacyl bromide.

Visualizing the Pathway

Mechanistic & Workflow Diagram

The following diagram illustrates the reaction mechanism and the parallel experimental workflow.

Gcluster_0Mechanismcluster_1Experimental WorkflowImImidazole(Neutral)AnionImidazolideAnionIm->AnionDeprotonationBaseBase(K2CO3)Base->AnionTSTransitionState (SN2)Anion->TS+ PhBrPhBrPhenacylBromidePhBr->TSProdN-PhenacylimidazoleTS->Prod- Br-SaltImidazoliumSalt (Impurity)Prod->Salt+ PhBr (Over-alkylation)Mix1. Charge Reagents(MeCN, Im, K2CO3)Add2. Add Electrophile(Dropwise, 0°C -> RT)Mix->AddHeat3. Reaction(Reflux, 4-6h)Add->HeatQuench4. Quench/Filter(Remove Salts)Heat->QuenchPurify5. Purification(Recryst. or Column)Quench->Purify

Caption: Figure 1: Mechanistic pathway highlighting the critical mono-alkylation step and the experimental workflow designed to minimize imidazolium salt formation.

Standard Operating Protocol (SOP)

Materials & Reagents[1][2][3]
  • Substrate: Imidazole (Reagent Grade, 99%)

  • Reagent:

    
    -Bromoacetophenone (Phenacyl bromide) – Warning: Potent lachrymator. Handle in fume hood.
    
  • Base: Anhydrous Potassium Carbonate (

    
    ), granular or powder.
    
  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure

Scale: Based on 5.0 mmol of Phenacyl Bromide.

  • Preparation of Nucleophile Suspension:

    • To a clean, dry 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add Imidazole (408 mg, 6.0 mmol, 1.2 eq ) and

      
        (1.04 g, 7.5 mmol, 1.5 eq ).
      
    • Add Acetonitrile (15 mL) and stir at room temperature for 10–15 minutes. Note: This pre-stirring ensures partial deprotonation and homogeneity.

  • Addition of Electrophile:

    • Dissolve

      
      -Bromoacetophenone  (995 mg, 5.0 mmol, 1.0 eq ) in Acetonitrile (5 mL).
      
    • Critical Step: Add the bromide solution dropwise to the stirring imidazole suspension over 10 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low relative to the nucleophile, favoring mono-alkylation over dialkylation.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80–82°C) for 4–6 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting bromide (

      
      ) should disappear; the product (
      
      
      ) will appear as a UV-active spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the solid inorganic salts (

      
      , excess 
      
      
      ) using a sintered glass funnel or Celite pad. Wash the pad with cold MeCN (2 x 5 mL).
    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid or oil.

    • Extraction (Optional but recommended for purity): Dissolve residue in EtOAc (30 mL), wash with water (10 mL) and brine (10 mL). Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization: Most

      
      -phenacylimidazoles crystallize well from Ethanol/Water or EtOAc/Hexane mixtures.
      
    • Chromatography: If oil persists, purify via silica gel column chromatography (Gradient: 100% DCM

      
       5% MeOH/DCM).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture.Ensure

is anhydrous. Switch to a stronger base system (

in THF) if the imidazole has electron-withdrawing groups.
Dialkylation (Imidazolium Salt) Excess alkyl halide or high concentration.[1]Increase Imidazole equivalents to 1.5–2.0. Slow down the addition of phenacyl bromide.
Sticky/Gummy Product Residual solvent or oligomers.Triturate the crude gum with cold diethyl ether or hexane to induce precipitation.
Starting Material Remains Low reactivity of substituted imidazole.Add catalytic Sodium Iodide (NaI, 10 mol%) to form the more reactive phenacyl iodide in situ (Finkelstein condition).

Data Presentation: Expected Results

The following table summarizes typical characterization data for 1-phenacylimidazole.

Analysis Expected Signal / Result Interpretation
Appearance White to pale yellow solidHigh purity crystalline form.
Melting Point 115–118°C (Lit. varies by substituent)Sharp range indicates purity.
1H NMR (DMSO-

)

5.6–5.8 ppm (s, 2H)
Characteristic N-CH2-CO methylene singlet.
1H NMR (Aromatic)

7.5–8.0 ppm (m, 5H, Ph)
Phenyl ring protons.
1H NMR (Imidazole)

7.0, 7.3, 7.8 ppm (s, 1H each)
C4-H, C5-H, and C2-H (most deshielded) of imidazole.
Mass Spec (ESI)

peak
Confirms molecular weight (e.g., m/z 187 for unsubstituted).

Green & Alternative Protocols

For laboratories prioritizing Green Chemistry principles (GC), the following modifications are validated:

  • Microwave-Assisted Synthesis:

    • Conditions: Imidazole (1 eq), Phenacyl Bromide (1 eq), Water (solvent), no base.

    • Procedure: Irradiate at 100°C for 10–15 minutes.

    • Benefit: Drastically reduced time; water is the sole solvent.

  • Solvent-Free Phase Transfer:

    • Conditions: Grind reactants with catalytic TBAB (Tetrabutylammonium bromide) and

      
       in a mortar/pestle.
      
    • Benefit: Eliminates organic solvents entirely; high atom economy.

References

  • BenchChem. Application Notes and Protocols for N-alkylation using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE. Retrieved from

  • Verma, V., et al. (2019). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Synthetic Communications. Retrieved from

  • Smolecule. Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions. Retrieved from

  • Gabova, I. S., et al. (2020).[2] N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates.[2] Russian Journal of Organic Chemistry.[2] Retrieved from

  • Mahalingam, S., et al. (2018). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst.[3] PMC.[4] Retrieved from [4]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 1-(2,4-Dichlorophenyl)ethanone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The oximation of 1-(2,4-dichlorophenyl)ethanone (also known as 2,4-dichloroacetophenone) presents unique synthetic challenges compared to standard, unsubstituted acetophenones. Due to the steric bulk and electronic deactivation caused by the ortho-chloro substituent, standard room-temperature protocols often result in stalled reactions, poor conversion, and low isolated yields.

This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing this specific transformation for drug development and synthetic applications.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q: Why is my conversion rate so low compared to the oximation of plain acetophenone? A: The primary yield killer in this reaction is steric hindrance . The chlorine atom at the 2-position (ortho to the carbonyl) creates a massive steric shield that blocks the incoming nucleophilic trajectory (the Bürgi-Dunitz angle) of the hydroxylamine. Furthermore, the electron-withdrawing nature of the dichlorophenyl ring alters the electrophilicity of the carbonyl carbon. To overcome this high activation energy barrier, room-temperature stirring is insufficient. You must apply thermal energy (refluxing at 75–80 °C) and increase the equivalents of hydroxylamine to drive the equilibrium forward[1].

Q: What is the exact role of Sodium Acetate, and how does pH dictate my yield? A: Hydroxylamine is commercially supplied as a stable hydrochloride salt (


), which lacks a free lone pair and is therefore completely non-nucleophilic. Sodium acetate (

) is added to act as a mild base, liberating the free hydroxylamine while simultaneously establishing an acetic acid/acetate buffer system. The formation of an oxime is a highly 2[2].
  • If pH < 4: The hydroxylamine nitrogen remains protonated and cannot attack the carbonyl.

  • If pH > 6: The carbonyl oxygen is insufficiently protonated, rendering it a weak electrophile.

  • Optimal Zone: A pH of 4.5–5.5 is the thermodynamic sweet spot where the carbonyl is activated, but enough hydroxylamine remains unprotonated to attack.

Q: My TLC shows complete consumption of the starting ketone, but my isolated yield is under 50%. Where is my product? A: Ketoximes exhibit unexpected aqueous solubility, especially in the highly polar ethanol/water mixtures used during the reaction. If your product is not precipitating cleanly, it is likely trapped in the aqueous phase during extraction. Before discarding the aqueous layer, always check it via TLC[2]. To prevent this product loss, you must wash the organic extracts with saturated brine (


) to decrease the oxime's aqueous solubility (the "salting-out" effect) and back-extract the aqueous layer with a polar aprotic solvent like Ethyl Acetate (EtOAc).

Q: How do I verify the purity of my isolated 1-(2,4-dichlorophenyl)ethanone oxime without immediate NMR access? A: Melting point analysis is a rapid, self-validating metric for this protocol. Pure 2,4-dichloroacetophenone oxime presents as a crystalline solid with a3[3]. A significantly depressed or broadened melting range indicates trapped solvent, unreacted ketone, or E/Z isomer mixtures that require further recrystallization.

Part 2: Quantitative Optimization Data

To illustrate the necessary adjustments, the table below summarizes the causality between reaction conditions and isolated yield specifically for 2,4-dichloroacetophenone.

ParameterStandard Condition (Plain Acetophenone)Optimized Condition (2,4-Dichloroacetophenone)Mechanistic Impact on Yield
Reagent Ratio 1.1 eq

1.5 - 2.0 eq

Pushes equilibrium forward against steric repulsion.
Temperature Room Temperature (20 °C)Reflux (75–80 °C) Provides activation energy to overcome the ortho-Cl steric shield.
Reaction Time 30 - 60 minutes2.0 - 4.0 hours Compensates for the reduced electrophilicity of the deactivated carbonyl.
pH Control Unbuffered / VariableBuffered to pH 4.5 - 5.5 Maximizes the concentration of both the activated electrophile and the free nucleophile.
Workup Wash DI WaterSaturated Brine (

)
Salts out the oxime, preventing yield loss to the aqueous phase.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology has built-in validation checkpoints to ensure high-yield synthesis and isolation of 1-(2,4-dichlorophenyl)ethanone oxime.

Step 1: Reagent Solubilization & Buffering

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-dichlorophenyl)ethanone in absolute ethanol (approx. 10 mL per 1 g of ketone).

  • In a separate beaker, dissolve 1.5 equivalents of Hydroxylamine hydrochloride (

    
    ) and 1.5 equivalents of Sodium acetate trihydrate (
    
    
    
    ) in a minimal amount of warm deionized water. Validation: Check the pH of this aqueous solution; it should read between 4.5 and 5.5.

Step 2: Buffered Condensation 3. Slowly add the aqueous buffer solution to the ethanolic ketone solution while stirring. The mixture may turn cloudy. 4. Attach a reflux condenser and heat the mixture to a gentle reflux (75–80 °C) using an oil bath or heating mantle. 5. Validation Checkpoint: After 2 hours, monitor the reaction via TLC (Eluent: 8:2 Hexanes:Ethyl Acetate). Look for the disappearance of the higher-Rf ketone spot and the appearance of the lower-Rf oxime spot. Continue refluxing until the ketone is fully consumed (up to 4 hours).

Step 3: Biphasic Workup & Isolation 6. Once complete, cool the reaction mixture to room temperature. Remove the bulk of the ethanol under reduced pressure (rotary evaporation) to prevent the oxime from solubilizing in the aqueous phase. 7. Pour the concentrated residue into a separatory funnel containing cold water and extract three times with Ethyl Acetate (EtOAc). 8. Critical Yield Step: Wash the combined EtOAc extracts with saturated aqueous


 (brine) to force any dissolved oxime into the organic layer.
9. Dry the organic layer over anhydrous Sodium Sulfate (

), filter, and concentrate under vacuum to yield the crude solid.

Step 4: Purification & Final Validation 10. Recrystallize the crude product from a hot mixture of Ethanol and Water. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation. 11. Collect the white crystals via vacuum filtration and dry thoroughly. 12. Validation Checkpoint: Record the melting point. A successful, high-purity synthesis will yield crystals melting sharply between 100 °C and 104 °C [3].

Part 4: Optimization Workflow Visualization

OptimizationWorkflow Start Evaluate Oxime Yield CheckPH Is reaction pH between 4.5 - 5.5? Start->CheckPH FixPH Buffer with NaOAc to liberate NH2OH CheckPH->FixPH No CheckTLC Unreacted Ketone visible on TLC? CheckPH->CheckTLC Yes FixPH->CheckTLC FixSterics Reflux at 80°C (Overcome ortho-Cl sterics) CheckTLC->FixSterics Yes CheckWorkup Product lost in Aqueous Layer? CheckTLC->CheckWorkup No FixSterics->CheckWorkup FixWorkup Back-extract with EtOAc Wash with Saturated Brine CheckWorkup->FixWorkup Yes Success Optimal Yield Achieved (Recrystallize EtOH/H2O) CheckWorkup->Success No FixWorkup->Success

Fig 1: Diagnostic workflow for resolving yield bottlenecks in 2,4-dichloroacetophenone oximation.

References

  • Technical Support Center: Synthesis of Ketoximes - Benchchem.
  • 2',4'-Dichloroacetophenone oxime (Properties & Melting Point) - Fluorochem.
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl - Oriental Journal of Chemistry.

Sources

Technical Support Center: Imidazole Oxime Solubility & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility and Stability Issues of Imidazole Oximes (Water vs. Methanol)

Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists.

Welcome to the Oxime Technical Hub

Status: Operational | Subject: Imidazole & Pyridinium Oxime Reactivators

You are likely here because you are working with acetylcholinesterase (AChE) reactivators or similar heterocyclic oximes and are facing a common physicochemical paradox: The compound is too soluble in water to isolate, yet degrades when stored in solution.

This guide addresses the specific solubility differentials between Water (


)  and Methanol (

)
for imidazole oximes (and their pyridinium analogs like 2-PAM and HI-6), providing validated protocols for isolation, purification, and analysis.[1]

Module 1: The Solubility Matrix

Understanding the interaction between the imidazole ring , the oxime group (


) , and the counter-ion  is critical. Imidazole oximes are often zwitterionic or quaternary salts, leading to distinct behaviors in protic solvents.
Comparative Solvent Properties
FeatureWater (

)
Methanol (

)
Impact on Imidazole Oximes
Dielectric Constant (

)
~80~33Water stabilizes the dissociated ion pairs (cation + anion) effectively.[1] MeOH forces tighter ion pairing, often reducing solubility for inorganic salts but maintaining it for organic salts.
H-Bonding Capacity Strong Donor/AcceptorStrong Donor/AcceptorBoth solvate the hydrophilic oxime group.[1] However, Water can promote hydrolysis of the oxime to an aldehyde/ketone at low pH.
pKa Influence Neutral pH ~7.0Neutral pH* ~7.0 (Apparent)Imidazole

protonation (

) and Oxime

deprotonation (

) creates zwitterions in water, which often precipitate at isoelectric points.[1]
Primary Use Formulation / Biological AssaysSynthesis / RecrystallizationUse Water for final delivery.[1] Use MeOH for purification and intermediate handling.[1][2]
The Counter-Ion Effect

Solubility is dictated by the salt form.[1] If you cannot dissolve your compound in MeOH, or it "oils out" in water, check your anion:

  • Chloride (

    
    ):  Highly water-soluble; moderate MeOH solubility.[1]
    
  • Iodide (

    
    ):  Low water solubility (often precipitates); good MeOH solubility.[1]
    
  • Mesylate/Dimethanesulfonate: Extremely high water solubility (used for high-conc autoinjectors like HI-6 DMS).[1]

Module 2: Troubleshooting Synthesis & Isolation

Problem: "I synthesized the oxime in water/alcohol, but I cannot get it to precipitate." Root Cause: The high polarity of the imidazole-oxime moiety makes it "stick" to water.[1]

Workflow: The "Anti-Solvent" Crystallization Protocol

Do not attempt to evaporate water to dryness; this often leads to decomposition or "oiling out." Use the polarity difference of Methanol to your advantage.

SolubilityWorkflow Start Crude Reaction Mixture (Aqueous/Alcoholic) SolventCheck Primary Solvent? Start->SolventCheck WaterPath Solvent is Water SolventCheck->WaterPath H2O MeOHPath Solvent is Methanol SolventCheck->MeOHPath MeOH Lyophilize Step 1: Lyophilize to Solid (Avoid Heat) WaterPath->Lyophilize Redissolve Step 2: Dissolve in Min. Vol. Hot Methanol (50°C) MeOHPath->Redissolve Lyophilize->Redissolve Filter Filter Inorganic Salts (NaCl/KCl are insol. in MeOH) Redissolve->Filter AntiSolvent Add Anti-Solvent (Et2O or Acetone) Filter->AntiSolvent Crystallize Cool to 4°C -> -20°C Precipitate Forms AntiSolvent->Crystallize

Figure 1: Purification workflow leveraging the differential solubility of inorganic salts vs. organic oximes in Methanol.[1]

Step-by-Step Protocol: Methanol/Ether Precipitation
  • Drying: If your crude product is in water, lyophilize it. Do not use a rotovap above 40°C, as oximes can undergo Beckman rearrangement or hydrolysis.

  • Extraction: Take the dry solid and add warm Methanol (40-50°C) .

    • Why? The imidazole oxime salt will dissolve; inorganic byproducts (like NaCl or KCl from the synthesis) generally will not dissolve in MeOH.[1]

  • Filtration: Filter off the undissolved inorganic salts.

  • Precipitation: Slowly add Diethyl Ether or Acetone to the Methanol filtrate until the solution turns slightly turbid.

  • Crystallization: Place at 4°C overnight. The product should crystallize as a pure salt.

Module 3: Stability & Degradation

Problem: "My HPLC shows a new peak after 24 hours in solution." Root Cause: Hydrolysis.[1][3] The oxime bond (


) is reversible in the presence of water and acid.
Degradation Pathways
  • In Water (Acidic pH < 4): Hydrolysis to the corresponding ketone/aldehyde + hydroxylamine.[1]

  • In Water (Basic pH > 8): Formation of the oximate anion (

    
    ), which is nucleophilic and can react with other species or oxidize.[1]
    
  • In Methanol: Generally stable, but trans-oximation can occur if other carbonyls are present.

Storage Recommendations
StateRecommended ConditionShelf Life (Est.)
Solid Powder -20°C, Desiccated, Dark> 2 Years
Aqueous Solution pH 2.5 - 3.5, 4°C24 - 48 Hours
Methanol Solution -20°C, Inert Atmosphere (

)
1 - 2 Weeks

Critical Note: Imidazole rings are sensitive to photo-oxidation.[1][4] Always use amber glass vials.

Module 4: Frequently Asked Questions (FAQ)

Q1: I need to inject the oxime for an animal study. Can I use Methanol? A: No. Methanol is toxic.[1] You must exchange the solvent.

  • Protocol: Dissolve the pure compound in a minimal amount of Methanol, precipitate with Ether (as per Module 2), dry the solid thoroughly under high vacuum to remove residual solvents, and reconstitute in Sterile Saline (0.9% NaCl) or PBS immediately prior to injection.

Q2: My compound is an "Imidazole-2-aldoxime." It dissolves in acid but precipitates at pH 7.[1] Why? A: This is the Zwitterion Effect .

  • At pH < 5: The imidazole ring is protonated (

    
    ).[1] The molecule is cationic and soluble.[1]
    
  • At pH ~7-8: The imidazole loses its proton (neutral), and the oxime is not yet deprotonated.[1] The neutral molecule has the lowest solubility.[1]

  • Solution: Keep the pH slightly acidic (pH 4-5) for stability and solubility, or go to very high pH (>10) to form the soluble oximate anion (only if immediate use is intended).[1]

Q3: How do I switch from an Iodide salt to a Chloride salt? A: Iodide salts (common in initial synthesis) have poor water solubility and potential toxicity.[1]

  • Method: Dissolve the Iodide salt in Methanol . Pass it through an Ion Exchange Resin (e.g., Amberlite IRA-400 Chloride form).[1] Evaporate the Methanol to obtain the Chloride salt.[1]

References

  • BenchChem. (2025).[1] Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. Retrieved from [1]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[3][5] Angewandte Chemie International Edition.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] HI-6, ≥98% (HPLC) Product Information & Solubility. Retrieved from [1]

  • Musilek, K., et al. (2007). Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate).[1][6] ResearchGate.[1] Retrieved from

  • US FDA. (2010).[1] PROTOPAM Chloride (pralidoxime chloride) for Injection - Prescribing Information.[1] Retrieved from [1]

Sources

Separation of imidazole regioisomers in antifungal synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazole Regioisomer Separation Subject: Troubleshooting Separation & Identification of


-Alkylated Imidazole Isomers in Antifungal Synthesis
Ticket ID:  #IMG-ISO-001
Assigned Scientist:  Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

In the synthesis of azole antifungals (e.g., Miconazole, Ketoconazole analogs), the


-alkylation of a substituted imidazole ring is a critical step.[1][2] Due to annular tautomerism, this reaction frequently yields a mixture of 1,4-disubstituted  (often desired) and 1,5-disubstituted  (often undesired) regioisomers.

These isomers possess nearly identical polarities and


 values, rendering standard silica chromatography ineffective. This guide provides advanced troubleshooting for their separation (HPLC/Crystallization) and unambiguous structural identification (NMR).

Part 1: Chromatographic Separation (HPLC & Flash)

Issue: "My regioisomers co-elute on standard C18 columns. The peaks are broad and tailing."

Root Cause Analysis: Imidazole nitrogens are basic (


). At neutral or slightly acidic pH (common in LC-MS), the imidazole ring is partially protonated. This leads to:
  • Secondary Interactions: The positively charged nitrogen interacts with residual silanols on the silica backbone, causing tailing.

  • Loss of Selectivity: Protonation masks the subtle electronic differences between the 1,4- and 1,5-isomers that are necessary for separation.

Troubleshooting Protocol:

Step 1: pH Modification (The "Basic" Switch) Shift the mobile phase pH to >8.5 (ensure your column is alkali-stable, e.g., hybrid particle or polymer-coated). In their neutral state, the hydrophobic surface area differences between the isomers become the dominant separation mechanism.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Triethylamine.

  • Effect: The 1,5-isomer (sterically crowded) often elutes before the 1,4-isomer due to a slightly lower effective hydrophobicity caused by non-planar twisting.

Step 2: Stationary Phase Selectivity If high pH fails, switch the interaction mechanism from pure hydrophobicity to


 interaction.
  • Recommended Column: Phenyl-Hexyl or Biphenyl phases.

  • Mechanism: The

    
    -electrons of the imidazole ring interact differently with the phenyl stationary phase depending on the steric bulk of the adjacent substituent (the "ortho" effect in the 1,5-isomer).
    

Data Summary: Column Selection Guide

ParameterStandard C18High pH C18 (Hybrid)Phenyl-Hexyl
Mobile Phase Water/ACN + 0.1% Formic Acid10mM

(pH 10) / ACN
Water/MeOH + 0.1% Formic Acid
Dominant Mechanism Hydrophobic InteractionHydrophobic (Neutral species)

Stacking + Steric Selectivity
Resolution (

)
Poor (< 1.1)Good (> 1.3)Excellent (> 1.5)
Peak Shape Tailing (Silanol interaction)Sharp (Neutral species)Sharp

Part 2: Structural Elucidation (NMR Validation)

Issue: "I have separated two isomers, but I cannot confirm which is the active 1,4-isomer."

Scientific Principle: Standard 1D


 NMR is insufficient because the chemical shift differences are often negligible (

ppm). You must use Nuclear Overhauser Effect (NOE) spectroscopy to detect spatial proximity.

The "Smoking Gun" Experiment: Perform a 1D-NOE difference experiment or a 2D-NOESY. Irradiate the protons of the newly added


-alkyl group (

).
  • 1,5-Isomer (Undesired): The

    
    -alkyl group is spatially close to the substituent at position 4 (now position 5 relative to the nitrogen). You will see a strong NOE enhancement  between the 
    
    
    
    and the substituent protons.
  • 1,4-Isomer (Desired): The

    
    -alkyl group is far from the substituent. You will see NOE enhancement only between the 
    
    
    
    and the imidazole ring protons (
    
    
    -2 and
    
    
    -5).

Visualization of NOE Logic

NOE_Logic cluster_0 NOE Experiment Setup cluster_1 Observed Correlations cluster_2 Conclusion Irradiate Irradiate N-Alkyl Protons Corr_Ring NOE to Ring H-5 Only Irradiate->Corr_Ring Path A Corr_Subst NOE to Substituent Group Irradiate->Corr_Subst Path B Res_14 1,4-Isomer (Desired) (Less Steric Hindrance) Corr_Ring->Res_14 Res_15 1,5-Isomer (Undesired) (Steric Clash) Corr_Subst->Res_15

Caption: Logic flow for assigning regiochemistry using NOE spectroscopy. Path B confirms the "crowded" 1,5-isomer.

Part 3: Scale-Up Purification (Non-Chromatographic)

Issue: "I cannot run 50 grams of crude material through an HPLC column. How do I purify this in bulk?"

Solution: Selective Crystallization via Nitrate Salt Formation. Many azole antifungals (e.g., Miconazole, Econazole) are purified industrially as nitrate salts. The 1,4-isomer nitrate salt often crystallizes much more readily than the 1,5-isomer salt due to better lattice packing symmetry.

Protocol: Nitrate Salt Crystallization

  • Dissolution: Dissolve the crude free base mixture (10g) in Isopropanol (60 mL) . Heat to 60°C.

  • Acidification: Add concentrated

    
     (1.1 equivalents) dropwise. Caution: Exothermic.
    
  • Nucleation: Cool slowly to room temperature. If oiling occurs, reheat and add a seed crystal of the pure 1,4-isomer nitrate (if available) or scratch the glass.

  • Maturation: Stir at 0-5°C for 4 hours. The 1,4-nitrate precipitates as a white solid; the 1,5-isomer and impurities usually remain in the mother liquor.

  • Filtration: Filter and wash with cold Isopropanol/Ether (1:1).

  • Regeneration: Suspend the salt in water/DCM and basify with

    
     to recover the pure free base.
    

Part 4: Synthetic Prevention (Root Cause Fix)

Issue: "How do I stop the wrong isomer from forming in the first place?"

Mechanism: The regioselectivity is governed by the tautomeric equilibrium of the starting imidazole and the steric hindrance of the electrophile.

  • Kinetic Control: Alkylation at the less hindered nitrogen (

    
    -1 of the 4-substituted tautomer) yields the 1,4-isomer.
    
  • Thermodynamic Control: High temperatures or reversible conditions can lead to equilibration.

Optimization Workflow:

Synthesis_Opt Start Start: N-Alkylation Setup Decision_Base Base Selection Start->Decision_Base Path_NaH Strong Base (NaH/DMF) Irreversible Deprotonation Decision_Base->Path_NaH Maximize Selectivity Path_K2CO3 Weak Base (K2CO3/Acetone) Reversible/Equilibrium Decision_Base->Path_K2CO3 Standard Protocol Result_NaH Kinetic Product Favors 1,4-Isomer (Sterics) Path_NaH->Result_NaH Result_K2CO3 Thermodynamic Mix Lower Selectivity Path_K2CO3->Result_K2CO3

Caption: Influence of base selection on regioselectivity. Strong bases (NaH) lock the anion, favoring the sterically accessible N-alkylation.

References

  • BenchChem Technical Support. (2025).[3][4][5] Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from

  • National Institutes of Health (NIH). (2010). Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC2999654. Retrieved from

  • ResearchGate. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles. Retrieved from

  • Smolecule Application Notes. (2026). Sodium Imidazole in Alkylation Reactions. Retrieved from

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from

Sources

Stability of 1-(2,4-Dichlorophenyl)ethanone oxime under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(2,4-Dichlorophenyl)ethanone oxime . It is designed to troubleshoot stability issues, specifically focusing on the competition between hydrolysis and the Beckmann rearrangement under acidic conditions.

Current Status: Active Subject: Acidic Stability & Reactivity Profile Ticket Context: User reports degradation or unexpected byproducts during acidic processing.

Core Stability Analysis (The "Why" and "How")

When 1-(2,4-Dichlorophenyl)ethanone oxime is exposed to acidic conditions, it does not remain inert. It enters a divergent reaction pathway determined by water content , acid strength , and temperature .

The Divergent Pathways
  • Hydrolysis (Reversion): In the presence of aqueous acid, the oxime hydrolyzes back to the starting ketone.

  • Beckmann Rearrangement (Conversion): In anhydrous or strong acid conditions, the oxime rearranges into an amide.[1]

  • Isomerization: Acid catalyzes the interconversion between E (anti) and Z (syn) isomers, affecting which product is formed.

Visualizing the Reaction Landscape

The following diagram illustrates the decision tree for the molecule under acid stress.

ReactionPathways Oxime 1-(2,4-Dichlorophenyl) ethanone oxime Protonated Protonated Intermediate [R-C=NH+-OH] Oxime->Protonated +H+ DiluteAcid Dilute Acid / High H2O (Hydrolysis) Protonated->DiluteAcid StrongAcid Strong Acid / Dehydrating (Beckmann) Protonated->StrongAcid Ketone 1-(2,4-Dichlorophenyl) ethanone (Starting Material) DiluteAcid->Ketone +H2O, -NH2OH Amide N-(2,4-Dichlorophenyl) acetamide StrongAcid->Amide -H2O, Migration

Figure 1: Divergent reaction pathways for 1-(2,4-Dichlorophenyl)ethanone oxime based on water content.

Troubleshooting Guide (Diagnostic & Solutions)

Use this table to diagnose specific experimental failures.

SymptomLikely Chemical EventRoot Cause AnalysisCorrective Action
Recovered Starting Material (Ketone)Hydrolysis Water concentration was too high. The acid catalyzed the addition of water across the C=N bond rather than elimination.Dry the System: Use anhydrous acids (e.g.,

, PPA) or add a dehydrating agent (

). Ensure solvents are dry.
Formation of Acetamide Beckmann Rearrangement Conditions favored migration.[2] The oxime hydroxyl group was converted to a leaving group (

or

).
Neutralize: If this is unwanted, store the oxime in buffered conditions (pH 7-8). Avoid heating with trace acids.
Low Yield / Sluggish Reaction Electronic Deactivation The 2,4-dichloro substitution withdraws electrons from the phenyl ring, reducing its "migratory aptitude" in the Beckmann rearrangement.Increase Energy: Higher temperature or a stronger Lewis acid (

) may be required to force the migration of the electron-deficient aryl ring.
Mixture of Amides E/Z Isomerization The acid caused the oxime to isomerize.[2][3][4] The E-isomer and Z-isomer migrate different groups (Methyl vs. Aryl).Control Isomer: Verify the starting isomer geometry via NMR. Isomerization is faster than rearrangement in weak acid.

Deep Dive: The Beckmann Rearrangement Mechanism[1][5]

For researchers attempting to synthesize the amide (or trying to prevent it), understanding the mechanism is critical.

The 2,4-Dichloro Effect: In a standard acetophenone oxime, the phenyl group migrates to the nitrogen to form N-phenylacetamide. However, the 2,4-dichlorophenyl group is electron-poor.

  • Impact: The migration step is the rate-determining step. The electron-withdrawing chlorines destabilize the transition state where the aryl ring bridges to the nitrogen.

  • Result: This specific oxime rearranges slower than unsubstituted acetophenone oxime. This slowness gives Hydrolysis a competitive advantage if any water is present.

Mechanistic Pathway (Graphviz)

BeckmannMech cluster_effect Electronic Effect Start Oxime (Z-Isomer) (OH anti to Aryl) Step1 Protonation of OH (-OH2+) Start->Step1 H+ Step2 Loss of Water & 1,2-Aryl Shift Step1->Step2 -H2O Step3 Nitrilium Ion Intermediate Step2->Step3 Concerted Migration Note 2,4-Cl substituents slow this migration step Step2->Note Step4 Water Attack & Tautomerization Step3->Step4 +H2O Product N-(2,4-Dichlorophenyl) acetamide Step4->Product

Figure 2: Step-by-step mechanism of the Beckmann Rearrangement for the Z-isomer.

Experimental Protocols

Protocol A: Stability Check (HPLC/TLC)

Use this to verify if your storage conditions are degrading the compound.

  • Sample Prep: Dissolve 5 mg of oxime in 1 mL Acetonitrile (neutral).

  • Acid Stress Test: Add 10

    
    L of 0.1 M HCl. Let stand for 1 hour.
    
  • Analysis: Run HPLC or TLC (Mobile Phase: Hexane/EtOAc 80:20).

    • Ketone

      
      :  ~0.6 (Non-polar)
      
    • Oxime

      
      :  ~0.4 (Mid-polar)
      
    • Amide

      
      :  ~0.1 (Polar)
      
  • Interpretation: Appearance of the high

    
     spot indicates hydrolysis; low 
    
    
    
    indicates rearrangement.
Protocol B: Controlled Hydrolysis (Recovery of Ketone)

If you need to recycle the oxime back to the ketone.

  • Suspend the oxime in 5N HCl .

  • Reflux at 90°C for 2-4 hours.

  • Cool and extract with Dichloromethane (DCM).

  • Wash DCM with

    
     to remove acid/hydroxylamine salts.
    
  • Evaporate to recover 1-(2,4-dichlorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q: Can I store this oxime in chloroform (


)? 
A: Caution is advised.  Chloroform slowly decomposes to form phosgene and HCl over time, especially if not stabilized with ethanol. This trace HCl is sufficient to catalyze isomerization  (scrambling your E/Z ratio) or slow hydrolysis over months. Store in solid form, dry, at 4°C.

Q: Why does the melting point of my oxime vary? A: This is a classic sign of E/Z isomerization . The E and Z isomers have different melting points. Acidic impurities from the synthesis (hydroxylamine hydrochloride residues) can catalyze equilibration to a mixture, depressing the melting point. Recrystallize from a neutral solvent (e.g., Ethanol/Water with a trace of pyridine to neutralize acid).

Q: Is the Beckmann rearrangement explosive? A: It can be. The reaction is exothermic . With the 2,4-dichloro derivative, the reaction is slower, which can lead to "accumulation" of unreacted reagents followed by a sudden runaway if the temperature spikes. Always add the catalyst (e.g.,


) slowly at low temperatures (0°C) before warming.

References

  • Beckmann Rearrangement Mechanisms

    • Master Organic Chemistry. "The Beckmann Rearrangement."[1][2][5][6][7][8] Available at:

    • Chemistry Steps.[7][9][10][11] "Mechanism of Beckmann Rearrangement."[1][6] Available at:

  • Hydrolysis of Oximes

    • Kulkarni, P. S., et al. "Kinetics and Mechanism of Oxidation of Acetophenone Oximes." Asian Journal of Chemistry. Available at: (Demonstrates the acid-dependence of hydrolysis rates).

    • BenchChem.[7] "Stability and Reactivity of Ethanone Oximes."[7] Available at:

  • Specific Compound Data (1-(2,4-Dichlorophenyl)ethanone oxime)

    • PubChem.[9] "1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone" (Related Intermediate Data).[9] Available at:

    • Google Patents. "Process for preparing alpha-oxime acetophenone derivatives." CN111233719B. Available at:

Sources

Validation & Comparative

HPLC Method for 1-(2,4-Dichlorophenyl)ethanone Oxime Purity Analysis

[1]

Executive Summary & Scientific Context

In the synthesis of antifungal azoles (e.g., Oxiconazole, Econazole), 1-(2,4-Dichlorophenyl)ethanone oxime (also known as 2,4-Dichloroacetophenone oxime) is a critical intermediate.[1] Its purity directly impacts the yield and stereochemical integrity of the final Active Pharmaceutical Ingredient (API).

The primary analytical challenge lies in the E/Z isomerism inherent to oximes. For Oxiconazole, the (Z)-isomer is often the desired pharmacophore precursor, while the (E)-isomer is a process impurity. Furthermore, the starting material (2,4-Dichloroacetophenone) and potential hydrolysis byproducts must be resolved.

This guide compares three analytical approaches, establishing Gradient RP-HPLC as the superior method for quantitative purity analysis due to its ability to resolve stereoisomers without thermal degradation.

Method Development Strategy: The "Why" Behind the Protocol

The Chemical Challenge
  • Thermal Instability: Oximes are susceptible to Beckmann rearrangement or dehydration (to nitriles) at high temperatures, making Gas Chromatography (GC) risky without derivatization.[1]

  • Stereoselectivity: The E and Z isomers have identical mass spectra (making MS non-discriminatory without separation) and very similar polarities.

  • Acidity: The oxime hydroxyl group is weakly acidic (pKa ~11). A neutral pH mobile phase can lead to peak tailing due to silanol interactions.

The Solution: Acidified Gradient RP-HPLC

We utilize a C18 stationary phase with high carbon load to maximize hydrophobic discrimination between the planar E/Z isomers. An acidic mobile phase (pH 3.0) is mandatory to suppress silanol ionization and keep the oxime in a neutral state for sharp peak shape.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the recommended Gradient HPLC method against common alternatives found in literature.

FeatureMethod A: Gradient RP-HPLC (Recommended) Method B: Isocratic HPLC Method C: Gas Chromatography (GC-FID)
Separation Mechanism Hydrophobicity & Shape SelectivityHydrophobicityVolatility
E/Z Isomer Resolution High (Rs > 2.0) Moderate (Rs < 1.[1]5)Low (Thermal isomerization risk)
Sample Stability High (Ambient Temp)HighLow (Inlet thermal degradation)
Impurity Detection Excellent (Resolves late eluters)Poor (Late eluters broaden/carryover)Good for volatiles only
Run Time 15-20 min> 30 min (for late eluters)10-15 min
Suitability Release Testing & IPC Quick Spot ChecksRaw Material Screening (Ketone only)

Detailed Experimental Protocol (Method A)

This protocol is designed to be a self-validating system.[1] The resolution between the Starting Material (Ketone) and the Oxime isomers serves as the system suitability check.

Instrumentation & Reagents[2]
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: UV/Vis or PDA set to 220 nm (Maximizes absorbance of the dichlorophenyl ring).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent high-purity silica column.[1]

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).[1]

Chromatographic Conditions[3][4][5][6]
ParameterSetting
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5 - 3.[1]0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled temperature is critical for isomer reproducibility)
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Equilibration / Injection
2.07030Isocratic Hold (Retain polar impurities)
12.02080Linear Gradient (Elute Oxime & Ketone)
15.02080Wash
15.17030Re-equilibration
20.07030End of Run
Standard Preparation
  • Stock Solution: Dissolve 25 mg of 1-(2,4-Dichlorophenyl)ethanone oxime reference standard in 25 mL of ACN (1000 ppm).

  • System Suitability Solution: Mix 1 mL of Stock Solution with 1 mL of 2,4-Dichloroacetophenone (starting material) stock solution. Dilute to 10 mL with Mobile Phase A:B (50:50).[1]

Visualizing the Workflow

The following diagrams illustrate the analytical decision process and the chemical logic.

Diagram 1: Analytical Logic & Decision Tree

AnalyticalWorkflowStartSample: Crude Reaction MixturePrepSample Prep:Dissolve in ACN:Water (50:50)Filter 0.22 µmStart->PrepChoiceSelect MethodPrep->ChoiceGCGC-FID MethodChoice->GCVolatiles OnlyHPLCHPLC-UV (Method A)Choice->HPLCTotal PurityGC_RiskRisk: Thermal Degradationof Oxime -> NitrileGC->GC_RiskHPLC_ResultResult:1. Sep of E/Z Isomers2. Quant of Ketone SM3. Purity %HPLC->HPLC_Result

Caption: Decision tree highlighting the risk of GC for oximes and the comprehensive data yield of the HPLC method.

Diagram 2: Chemical Separation Pathway

SeparationPathwayMixMixture:1. Ketone (SM)2. (Z)-Oxime3. (E)-OximeColC18 Column Interaction(Hydrophobic Selectivity)Mix->ColElute1Elution tR ~ 5-6 minHydrolysis ProductsCol->Elute1Low %BElute2Elution tR ~ 8.5 min(E)-Oxime (More Polar)Col->Elute2Gradient RampElute3Elution tR ~ 9.2 min(Z)-Oxime (Target)Col->Elute3Elute4Elution tR ~ 11.0 minKetone SM (Most Non-polar)Col->Elute4High %B

Caption: Predicted elution order based on polarity and hydrophobic interaction with C18 stationary phase.

Expected Performance & Validation Data

Based on chemical properties and validation of similar aryl-oximes, the following performance metrics are expected when using the protocol above.

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) (Z)-Oxime vs (E)-Oxime > 1.5> 2.2
Tailing Factor (T) T < 1.51.1 (Due to acidic MP)
LOD S/N > 30.05 µg/mL
Linearity (R²) > 0.9990.9998 (Range: 10-150% target)
Precision (RSD) < 2.0% (n=6)0.4%

Note on Isomer Identification: In the absence of pure E/Z standards, the (Z)-isomer is typically the major product in the synthesis of Oxiconazole precursors and elutes after the (E)-isomer on standard C18 columns due to intramolecular hydrogen bonding making it slightly more compact/hydrophobic, though this should be confirmed with NMR for the specific batch.

References

  • United States Pharmacopeia (USP). Oxiconazole Related Compound B Reference Standard. USP Store. Accessed October 2023. Link

  • Sternson, L. A., et al. (1977).[2] "Gas chromatographic analysis of acetophenone oxime and its metabolites." Journal of Chromatography A, 144(2), 191-200.[1][2] Link

    • Context: Highlights the need for silylation in GC analysis of oximes to prevent degradation, supporting the preference for HPLC.
  • Sigma-Aldrich. Oxiconazole Nitrate Product Specification & Impurity Profile. Accessed October 2023. Link

  • Karaiskaj, D., et al. (2010). "Separation of E and Z isomers of oximes." ResearchGate.[2] Link

    • Context: General methodology for RP-HPLC separ

Comparative Guide: 1H NMR Interpretation of (Z)-1-(2,4-Dichlorophenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manuscript designed for application scientists and structural chemists. It moves beyond basic spectral assignment to address the specific stereochemical challenges associated with 2,4-dichloro-substituted oximes.

Executive Summary

The precise characterization of (Z)-1-(2,4-Dichlorophenyl)ethanone oxime is critical in the development of azole antifungals and agrochemicals. In these synthesis pathways, the stereochemistry of the oxime functionality (


) dictates biological activity and subsequent reaction kinetics.

This guide provides a definitive comparison between the target (Z)-isomer , its thermodynamic alternative (E)-isomer , and the Ketone precursor . We focus on the diagnostic NMR signals required to validate stereochemistry, specifically addressing the anisotropic shielding effects induced by the 2,4-dichlorophenyl moiety.

Structural & Stereochemical Context

Unlike simple acetophenone oximes, the 2,4-dichloro substitution pattern introduces significant steric bulk at the ortho position. This influences the isomeric equilibrium and the resulting chemical shifts.

  • (Z)-Isomer (Syn-Phenyl): The hydroxyl group (-OH) and the 2,4-dichlorophenyl ring are on the same side of the

    
     bond.
    
    • Challenge: Steric repulsion between the -OH and the ortho-chloro substituent often destabilizes this isomer, making it the minor product in standard oximation unless specific conditions are used.

  • (E)-Isomer (Anti-Phenyl): The hydroxyl group and the methyl group are on the same side (Phenyl and OH are trans). This is generally the thermodynamically preferred isomer.

Critical Definition: In this guide, we adhere to CIP priority rules where the 2,4-dichlorophenyl group has higher priority than the methyl group. Thus, Z denotes the high-priority groups (Ar and OH) are syn.

Experimental Protocol

Synthesis & Isolation (Brief)

To generate the data for this comparison, the oxime is synthesized via the condensation of 1-(2,4-dichlorophenyl)ethanone with hydroxylamine hydrochloride in ethanol/pyridine.

  • Separation: The E and Z isomers are separated using silica gel column chromatography (EtOAc/Hexane gradient). The Z-isomer typically elutes later due to higher polarity (interaction of OH with the stationary phase is less hindered).

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (recommended for resolving aromatic coupling).

  • Solvent: DMSO-

    
     (Preferred).
    
    • Reasoning: DMSO-

      
       prevents rapid proton exchange, allowing the observation of the distinct oxime -OH singlet, which is a crucial diagnostic marker. 
      
      
      
      often results in a broadened or invisible -OH signal.
  • Temperature: 298 K.

  • Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).

Spectroscopic Performance Comparison

The following table contrasts the target (Z)-isomer with its primary "contaminants"—the (E)-isomer and the unreacted ketone.

Table 1: Comparative Chemical Shifts ( , ppm in DMSO- )
Structural Moiety(Z)-Isomer (Target)(E)-Isomer (Alternative)Ketone Precursor Diagnostic Value
Methyl (

)
2.12 - 2.18 (s) 2.25 - 2.32 (s) 2.58 (s)High. The Z-methyl is shielded (upfield) relative to E.
Oxime (-OH) 11.40 - 11.60 (s) 10.80 - 11.10 (s) N/AMedium. Z-OH is typically more acidic/deshielded.
Aromatic H-6 7.55 - 7.65 (d) 7.40 - 7.50 (d)7.68 (d)High. H-6 is deshielded in the Z-isomer due to OH proximity.
Aromatic H-3 ~7.70 (d)~7.70 (d)~7.75 (d)Low. Little variation between isomers.
Aromatic H-5 ~7.45 (dd)~7.45 (dd)~7.50 (dd)Low.

Note: "s" = singlet, "d" = doublet, "dd" = doublet of doublets.

Detailed Interpretation & Mechanism

The Methyl Group (The Primary Indicator)

The methyl group provides the most reliable differentiation between E and Z isomers.

  • Mechanism: In the (E)-isomer , the methyl group is cis to the hydroxyl group. The magnetic anisotropy of the oxime oxygen lone pairs and the hydroxyl group exerts a deshielding effect, shifting the methyl signal downfield (~2.28 ppm).

  • Target (Z)-Isomer: The methyl group is trans to the hydroxyl group. It lies outside the deshielding cone of the OH group, resulting in a shielded (upfield) shift (~2.15 ppm).

The Aromatic Region (The "Ortho" Effect)

The 2,4-dichloro substitution creates a specific splitting pattern:

  • H-3 (meta to acetyl): Appears as a doublet (

    
     Hz) due to coupling with H-5. It is relatively unaffected by the oxime geometry.
    
  • H-5 (meta to acetyl): Appears as a doublet of doublets (

    
     Hz).
    
  • H-6 (ortho to acetyl): This is the diagnostic aromatic proton.

    • In the (Z)-isomer , the -OH group is spatially closer to the phenyl ring. Despite the steric twist caused by the 2-Cl atom, the -OH group exerts a paramagnetic deshielding effect on the H-6 proton, shifting it downfield compared to the E-isomer.

The Hydroxyl Proton

In DMSO-


, the oxime proton is visible. The (Z)-isomer  typically displays this singlet further downfield (>11.4 ppm) compared to the E-isomer. This is attributed to the increased acidity and solvation stabilization when the OH is sterically compressed against the aromatic ring (or the 2-Cl substituent).

Validation Workflow (Decision Tree)

The following diagram outlines the logical process for confirming the isolation of the (Z)-isomer using 1H NMR data.

G Start Crude Product (DMSO-d6) CheckMethyl Check Methyl Region (2.0 - 2.6 ppm) Start->CheckMethyl KetonePath Signal at ~2.58 ppm CheckMethyl->KetonePath Unreacted SM OximePath Signals at 2.10 - 2.35 ppm CheckMethyl->OximePath Oxime Formed CheckSplit Analyze Methyl Shift Precise Position OximePath->CheckSplit E_Isomer Major Peak ~2.28 ppm (Methyl cis to OH) (E)-Isomer CheckSplit->E_Isomer Downfield Shift Z_Isomer Major Peak ~2.15 ppm (Methyl trans to OH) (Z)-Isomer CheckSplit->Z_Isomer Upfield Shift Confirm Secondary Confirmation: Check H-6 (Ortho) & OH E_Isomer->Confirm Z_Isomer->Confirm Final_Z H-6 Deshielded (>7.55) OH > 11.4 ppm CONFIRMED (Z) Confirm->Final_Z Matches Z Profile Final_E H-6 Shielded (<7.50) OH < 11.1 ppm CONFIRMED (E) Confirm->Final_E Matches E Profile

Caption: Logical workflow for distinguishing (Z)-1-(2,4-Dichlorophenyl)ethanone oxime from its stereoisomer and precursor.

References

  • Karabatsos, G. J., & Taller, R. A. (1968). Structural studies by nuclear magnetic resonance—XV: Conformations and configurations of oximes. Tetrahedron, 24(8), 3347-3360. Link

  • NIST Chemistry WebBook. (2023). Ethanone, 1-(2,4-dichlorophenyl)- (Ketone Precursor Data).[1] National Institute of Standards and Technology.[1] Link

  • Kozerski, L., & Von Philipsborn, W. (1982). Stereochemistry of oximes: 1H, 13C and 15N NMR studies. Helvetica Chimica Acta. (General principles of Oxime NMR).
  • BenchChem Technical Support. (2025). Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Link

  • RSC Publishing. (2015). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. Link

Sources

Validated Analytical Architectures for Oxiconazole Nitrate Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxiconazole Nitrate, a broad-spectrum imidazole antifungal, presents a unique analytical challenge due to its geometric isomerism. The therapeutic efficacy resides in the Z-isomer , while the E-isomer (Related Compound A) acts as a primary impurity. Furthermore, the oxime ether linkage is susceptible to hydrolytic cleavage under alkaline conditions, necessitating robust stability-indicating methods (SIM).

This guide moves beyond standard monographs, offering a comparative analysis between traditional HPLC workflows and modern UPLC architectures.[1][2] It is designed for analytical scientists requiring high-resolution separation of the Z/E isomers and reliable quantification of degradation products.

Part 1: The Impurity Landscape

Understanding the structural origin of impurities is the first step in method selection. The primary impurities defined by major pharmacopoeias (USP/EP) and stability studies are detailed below.

Impurity NameCommon DesignationOriginChemical Nature
Oxiconazole (Z-isomer) APIActive DrugImidazole derivative (Z-configuration)
Related Compound A E-isomerProcess/IsomerizationGeometric isomer (Critical Separation)
Related Compound B Oxime ImpurityDegradation (Hydrolysis)(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime
Related Compound C Ketone ImpurityDegradation1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Related Compound D Benzyl AlcoholDegradation2,4-Dichlorobenzyl alcohol
Related Compound E Benzyl ChlorideStarting Material2,4-Dichlorobenzyl chloride
Mechanistic Insight: The Z/E Separation Challenge

The separation of the Z and E isomers is the critical quality attribute (CQA) of this analysis.

  • Mechanism: The separation relies on the differential interaction of the bulky 2,4-dichlorophenyl groups with the stationary phase. In the Z-isomer, the spatial arrangement creates a specific steric footprint that interacts differently with the C18 alkyl chains compared to the E-isomer.

  • Chromatographic Implication: Standard C18 columns may show peak tailing or co-elution if the carbon load is insufficient. High-purity silica with end-capping is essential to prevent silanol interactions with the basic imidazole nitrogen.

Part 2: Comparative Methodology (HPLC vs. UPLC)

We compare the standard pharmacopoeial approach (Method A) against an optimized modern UPLC approach (Method B).

Method A: The Traditional Standard (Robustness-Focused)

Based on USP Monograph parameters.

  • Column: L1 (C18), 4.6 mm × 25 cm, 5 µm.[3]

  • Mobile Phase: Ammonium Phosphate Buffer (pH 7.0) : Acetonitrile (30:70).[3]

  • Flow Rate: 1.0 mL/min.

Method B: The Modern Alternative (Efficiency-Focused)

Optimized for high-throughput stability testing.

  • Column: BEH C18, 2.1 mm × 100 mm, 1.7 µm.

  • Mobile Phase: Ammonium Acetate (pH 6.8) : Acetonitrile (Gradient).

  • Flow Rate: 0.4 mL/min.

Performance Comparison Data
MetricMethod A (HPLC)Method B (UPLC)Impact Analysis
Run Time ~25 minutes~6 minutes4x Throughput increase. Essential for batch release.
Resolution (Z vs E) 2.0 - 2.5> 3.5UPLC provides superior baseline separation of the critical isomeric pair.
Solvent Usage ~25 mL/run~2.4 mL/run90% reduction in hazardous waste disposal costs.
Sensitivity (LOD) ~0.05%~0.01%Enhanced signal-to-noise ratio due to band compression in sub-2 µm particles.

Part 3: Detailed Validated Protocol (High-Performance)

This protocol describes a self-validating system derived from the "Method A" architecture but optimized for stability indication.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenomenex Luna C18(2) or equivalent L1, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: Dissolve 2.64 g Dibasic Ammonium Phosphate in 1000 mL water. Adjust pH to 7.0 ± 0.05 with Phosphoric Acid.

    • Ratio: Buffer : Acetonitrile (30 : 70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Critical for mass transfer kinetics of the bulky isomers).

  • Detection:

    • 250 nm (Optimized for Impurity C).

    • 225 nm (General detection for Oxiconazole and E-isomer).

Sample Preparation (The Causality of Error)
  • Diluent: Acetonitrile (Ensures complete solubility of the lipophilic Oxiconazole).

  • Stock Preparation: 1.0 mg/mL Oxiconazole Nitrate.[4]

  • System Suitability Solution: Prepare a mix containing 1.0 mg/mL Oxiconazole and 0.01 mg/mL of Related Compound A (E-isomer).

    • Why: This confirms the column's ability to discriminate the geometric isomers before running samples.

Validation Parameters (Acceptance Criteria)
  • Specificity: No interference at the retention time of Oxiconazole from blank or placebo.

  • Linearity:

    
     over 50% to 150% of target concentration.
    
  • Precision: RSD

    
     for six replicate injections.
    
  • Resolution:

    
     between Oxiconazole and Related Compound A.
    

Part 4: Forced Degradation & Stability Pathways

A true stability-indicating method must detect degradation products generated under stress. Oxiconazole is particularly sensitive to alkaline hydrolysis.

Degradation Workflow Visualization

The following diagram illustrates the validated workflow for establishing the stability-indicating nature of the method.

MethodValidation API Oxiconazole Nitrate (Sample) Stress Stress Conditions (Acid, Base, Ox, Thermal) API->Stress Neutral Neutralization & Dilution Stress->Neutral Quench Analysis HPLC/UPLC Analysis Neutral->Analysis Eval Peak Purity & Mass Balance Analysis->Eval PDA Check

Caption: Figure 1: Step-wise workflow for forced degradation studies to validate method specificity.

Degradation Pathway Mechanism

Under Alkaline conditions (0.1 N NaOH) , the oxime ether bond undergoes hydrolysis. This is the primary degradation pathway researchers must monitor.

DegradationPath Oxi Oxiconazole (Z-Isomer) Inter Tetrahedral Intermediate Oxi->Inter + OH- (Alkaline Hydrolysis) ImpB Related Compound B (Oxime) Inter->ImpB Cleavage of Ether ImpD Related Compound D (2,4-Dichlorobenzyl alcohol) Inter->ImpD Leaving Group

Caption: Figure 2: Primary alkaline degradation pathway leading to the formation of Related Compounds B and D.

Experimental Observation
  • Acidic Stress (0.1 N HCl): Relatively stable. Minor degradation (<5%).

  • Alkaline Stress (0.1 N NaOH): Highly unstable. Significant formation of Impurity B and D. The method must resolve Impurity B (Oxime) from the main peak.

  • Oxidative (3% H2O2): Moderate stability. Potential N-oxide formation on the imidazole ring.

References

  • United States Pharmacopeia (USP). "Oxiconazole Nitrate Monograph."[3][4][5] USP-NF, 2025.[3]

  • Gaikwad, K., et al. "Development and Validation of RP-HPLC Method for Oxiconazole Nitrate." International Journal of Pharmaceutical Sciences.

  • Bhatt, K.K., et al. "Stability-indicating HPLC method for the determination of Oxiconazole in pharmaceutical formulations." Scientia Pharmaceutica, 2010.

  • Dong, M.W. "Modern HPLC for Practicing Scientists." Wiley-Interscience, 2006. (Reference for UPLC vs HPLC scaling principles).
  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

HPLC retention time of 2,4-dichloroacetophenone vs oxime product

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative HPLC analysis of 2,4-dichloroacetophenone and its oxime derivative (2,4-dichloroacetophenone oxime). It is designed for analytical chemists and process engineers monitoring the oximation reaction in drug development workflows (e.g., antifungal synthesis intermediates).

Executive Summary: The Elution Profile

In a standard Reverse-Phase (RP-HPLC) analysis using a C18 column and an Acetonitrile/Water gradient:

  • The Oxime Product Elutes First: The oxime derivative is more polar than the ketone starting material due to the hydroxyl (-OH) group's hydrogen-bonding capability.

  • The Ketone Starting Material Elutes Last: 2,4-dichloroacetophenone is significantly more hydrophobic (higher LogP) and retains longer on the non-polar stationary phase.

  • Isomeric Splitting: The oxime product frequently appears as a doublet (two closely eluting peaks) representing the E (anti) and Z (syn) geometric isomers, whereas the ketone appears as a single peak.

Chemical Context & Reaction Pathway

To interpret the chromatogram, one must understand the structural transformation. The reaction involves the condensation of 2,4-dichloroacetophenone with hydroxylamine (NH₂OH) to form the oxime.

Key Structural Change:

  • Starting Material: 2,4-Dichloroacetophenone (Ketone).[1] Contains a carbonyl group (C=O).[2] It acts only as a hydrogen bond acceptor.

  • Product: 2,4-Dichloroacetophenone Oxime. Contains an oxime group (C=N-OH).[2][3][4] The -OH group acts as both a hydrogen bond donor and acceptor, significantly increasing polarity relative to the ketone.

Graphviz Diagram: Reaction & Isomerism The following diagram illustrates the synthesis and the formation of geometric isomers.

ReactionPathway cluster_products Oxime Product (Isomers) SM 2,4-Dichloroacetophenone (Ketone) LogP ~ 2.8 Intermediate Tetrahedral Intermediate SM->Intermediate + Reagent Reagent NH2OH·HCl (Hydroxylamine) Reagent->Intermediate Oxime_Z (Z)-Oxime (Syn Isomer) More Polar Intermediate->Oxime_Z - H2O Oxime_E (E)-Oxime (Anti Isomer) Less Polar Intermediate->Oxime_E - H2O

Figure 1: Reaction pathway showing the conversion of the ketone to the two geometric isomers of the oxime.

Mechanistic Basis for Separation

The separation on a C18 (octadecylsilane) column is governed by hydrophobic subtraction . The stationary phase is non-polar, retaining non-polar molecules longer.

Polarity & LogP Comparison
CompoundFunctional GroupH-BondingLogP (Approx)Predicted Elution
2,4-Dichloroacetophenone Oxime C=N-OHDonor & Acceptor~2.2 - 2.5Early (t_R1)
2,4-Dichloroacetophenone C=O[5]Acceptor Only~2.8 - 3.2Late (t_R2)

Why the Oxime Elutes First: The hydroxyl group on the oxime allows it to interact more favorably with the polar mobile phase (Water/Acetonitrile) than the ketone does. This reduces its affinity for the hydrophobic C18 chains, causing it to elute earlier.

Why the Oxime Splits (Isomerism): Unlike the symmetrical ketone, the oxime has restricted rotation around the C=N double bond.

  • Z-Isomer (Syn): The -OH is on the same side as the benzene ring. Often sterically hindered and slightly more polar (elutes first in RP).

  • E-Isomer (Anti): The -OH is opposite the benzene ring. Often more stable and slightly less polar (elutes second in RP).

  • Note: The exact elution order of E vs. Z can vary based on pH and specific column selectivity, but both will elute before the ketone.

Experimental Protocol

This self-validating protocol ensures reproducible separation of the ketone and oxime.

Method Parameters
  • Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses silanol activity and sharpens oxime peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Both compounds have strong aromatic absorbance).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.040%Equilibration / Injection
10.090%Linear Ramp (Elutes Ketone)
12.090%Wash
12.140%Re-equilibration
15.040%End of Run
Workflow Diagram

HPLC_Workflow cluster_separation Gradient Elution Sample Reaction Mixture (Ketone + Oxime) Prep Dilute in 50:50 ACN:Water Filter (0.45 µm) Sample->Prep Inject Inject 10 µL onto C18 Column Prep->Inject Peak1 t = ~4-6 min Oxime Isomers (Doublet) Inject->Peak1 Low %B Peak2 t = ~8-10 min Ketone (Singlet) Peak1->Peak2 High %B Result Calculate Conversion % (Area Oxime / Total Area) Peak2->Result

Figure 2: Step-by-step HPLC workflow for monitoring the oximation reaction.

Data Interpretation & Troubleshooting

Typical Chromatogram
  • 2.5 - 3.0 min: Void volume / Solvent front.

  • 5.2 min: 2,4-dichloroacetophenone Oxime (Isomer 1 - likely Z).

  • 5.5 min: 2,4-dichloroacetophenone Oxime (Isomer 2 - likely E).

  • 9.8 min: 2,4-dichloroacetophenone (Starting Material).

Note: Retention times are relative. The Key Performance Indicator (KPI) is the Relative Retention Time (RRT) . The Oxime should have an RRT of ~0.5 to 0.6 relative to the Ketone.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oxime peak is broad/tailing Silanol interactions with the Oxime -OH.Ensure Mobile Phase A contains 0.1% Formic Acid or TFA to suppress ionization.
Only one Oxime peak visible Co-elution of isomers.Use a shallower gradient (e.g., 40-60% B over 20 mins) or a Phenyl-Hexyl column for shape selectivity.
Ketone peak splits Sample solvent mismatch.Dissolve sample in mobile phase starting composition (40% ACN). Do not inject 100% ACN.

References

  • PubChem. 2',4'-Dichloroacetophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • Asian Journal of Chemistry. Theoretical Study on Z/E Selectivity in the Oximation of α-Haloacetophenones. (Discusses isomer stability and polarity). Available at: [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Maxima of Dichlorophenyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of the UV-Vis absorption properties of dichlorophenyl imidazole derivatives, focusing on their application in pharmaceutical analysis and structural characterization.

Executive Summary

Dichlorophenyl imidazole derivatives (e.g., Miconazole, Econazole) represent a critical class of antifungal agents where the 2,4-dichlorophenyl moiety acts as the primary chromophore. Unlike simple imidazoles which absorb in the far UV (<210 nm), the conjugation with a dichlorinated phenyl ring induces a significant bathochromic (red) shift , moving the absorption maximum (


) into the 260–275 nm  range.

This guide objectively compares the spectral performance of these derivatives, analyzes the electronic influence of chlorine substituents, and provides a validated protocol for their spectrophotometric quantification.

Comparative Analysis of Absorption Maxima (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )[1][2][3][4][5]

The following data aggregates experimental values from pharmaceutical assays and synthesized research derivatives. The presence of the 2,4-dichloro substitution pattern consistently stabilizes the


 transition, resulting in a diagnostic peak distinct from mono-substituted analogs.
Table 1: UV-Vis Absorption Data of Key Derivatives
CompoundStructure TypePrimary

(nm)
Solvent

(L[1]·mol⁻¹·cm⁻¹)
Key Spectral Feature
Miconazole Nitrate 2,4-Dichloro272 (primary)264 (shoulder)Methanol~1,100Distinct benzenoid band with fine structure.
Econazole Nitrate 2,4-Dichloro265 – 272 Methanol / PBS~1,200Overlaps significantly with Miconazole due to identical chromophore.
Clotrimazole Monochloro (Trityl)206 (primary)261 (weak)Ethanol~800 (at 261)Hypsochromic compared to di-chloro analogs due to steric twist in trityl group.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Intermediate272 EthanolN/AThe core chromophore responsible for the UV activity of Miconazole/Econazole.
2-Phenylimidazole Unsubstituted260 Ethanol~14,000Reference standard; lacks the auxochromic shift of chlorine.

Technical Insight: The similarity between Miconazole and Econazole (


 nm) confirms that the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol  core is the dominant chromophore. The ether side chains (benzyloxy vs. chlorobenzyloxy) contribute minimally to the primary absorption band.
Table 2: Substituent Effects on (Bathochromic Shift)

Comparing the shift in


 reveals the auxochromic power of the chlorine atoms on the phenyl ring.
Substituent on Phenyl RingElectronic Effect

vs. Unsubstituted
Mechanism
None (H) Baseline0 nmStandard conjugation.
4-Chloro +M (Mesomeric) > -I (Inductive)+5–10 nmLone pair donation extends conjugation length.
2,4-Dichloro Synergistic +M / Steric+12–15 nm Ortho-chloro induces steric strain but net electronic effect (+M) dominates, pushing

to ~272 nm.

Mechanistic Insight: Electronic Transitions

The UV absorption of these derivatives is governed by the interplay between the imidazole ring and the substituted phenyl ring.

The "Push-Pull" Mechanism
  • 
     Transition:  The primary band at 272 nm arises from the transition within the conjugated phenyl-imidazole system.
    
  • Auxochromic Effect (+M): The Chlorine atoms possess lone pairs that participate in resonance with the benzene ring. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing a red shift .

  • Solvatochromism: In polar solvents like Methanol, the excited state (often more polar) is stabilized, further redshiftng the spectrum compared to non-polar solvents like Hexane.

ElectronicEffects Cl Chlorine Substituents (2,4-position) Phenyl Phenyl Ring (π-System) Cl->Phenyl +M Effect (Lone Pair Donation) Cl->Phenyl -I Effect (Inductive Withdrawal) Imidazole Imidazole Ring (Electron Deficient) Phenyl->Imidazole Conjugation (π-overlap) UV_Shift Bathochromic Shift (λmax -> 272 nm) Phenyl->UV_Shift Narrowed HOMO-LUMO Gap

Figure 1: Electronic interaction flow diagram illustrating how chlorine substitution alters the energy gap, leading to the observed UV shift.

Validated Experimental Protocol

Objective: Accurate determination of


 and concentration for Miconazole/Econazole derivatives.
Scope:  Applicable for purity analysis and raw material identification.
Reagents & Equipment[6]
  • Solvent: Methanol (HPLC Grade) or Ethanol (Spectroscopic Grade). Note: Avoid Benzene due to cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Slit width: 1 nm).

  • Cuvettes: Quartz, 1 cm path length (Required for UV < 300 nm).[2]

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Weigh accurately 25.0 mg of the Dichlorophenyl Imidazole derivative.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in Methanol and dilute to volume.

    • Concentration: 1000 µg/mL.

  • Working Standard Dilution:

    • Pipette 1.0 mL of Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with Methanol.

    • Final Concentration: 10 µg/mL. (Target Absorbance: 0.4 – 0.7 AU).

  • Spectral Scanning:

    • Baseline Correction: Run a blank scan using pure Methanol from 200 nm to 400 nm .

    • Sample Scan: Place the sample in the sample cuvette and scan.

    • Data Analysis: Identify the local maximum (

      
      ) in the range of 260–280 nm .
      
  • Validation Criteria:

    • The spectrum must exhibit a primary peak at 272 ± 2 nm .

    • Secondary peaks/shoulders may appear at 264 nm and 280 nm (fine structure).

    • Absorbance at

      
       should be linear between 2–20 µg/mL (
      
      
      
      ).

ProtocolWorkflow Start Start: Weigh 25 mg Sample Dissolve Dissolve in 25 mL Methanol (Stock: 1000 µg/mL) Start->Dissolve Dilute Dilute 1:100 (Working: 10 µg/mL) Dissolve->Dilute Blank Blank Correction (Pure Methanol, 200-400 nm) Dilute->Blank Prepare Cuvettes Scan Scan Sample (Identify λmax at ~272 nm) Blank->Scan

Figure 2: Operational workflow for the spectrophotometric analysis of dichlorophenyl imidazoles.

References

  • Al-Malaq, H. A., et al. "Analytical Method Development and Validation for the Estimation of Miconazole Nitrate." Research Journal of Pharmacy and Technology, vol. 12, no. 10, 2021.

  • Chouksey, K., et al. "Preformulation Studies of Econazole." Scholars Academic Journal of Pharmacy, vol. 9, no. 9, 2020, pp. 253-256.

  • PubChem. "1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol."[3][4] National Library of Medicine.

  • Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Application News.

  • Polska, A. "Determination of Azole Antifungal Medicines Using Zero-Order and Derivative UV Spectrophotometry." Acta Poloniae Pharmaceutica, vol. 68, no.[5] 1, 2011.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)ethanone oxime
Reactant of Route 2
1-(2,4-Dichlorophenyl)ethanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.